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  • Product: 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
  • CAS: 1599964-38-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Introduction Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds.[1][2] The strategic placement of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds.[1][2] The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on a specific derivative, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, a molecule of interest for its potential applications in the synthesis of more complex pharmaceutical agents. The presence of a chloro-substituent on the benzene ring and a hydroxyethyl group on the indole nitrogen introduces specific electronic and steric properties that can significantly influence its reactivity and biological interactions.

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for the determination of its key characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and key identifiers.

Molecular Structure of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
PropertyValueSource
IUPAC Name 2-(5-chloro-1H-indol-1-yl)ethan-1-ol-
CAS Number 1599964-38-1
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2CCO)C-
InChI InChI=1S/C10H10ClNO/c11-8-2-3-9-7(1-8)4-5-12(9)6-13/h1-5,13H,6H2-

Predicted Physicochemical Properties

PropertyPredicted ValuePrinciple of Prediction
Melting Point 95 - 110 °CThe melting point is influenced by molecular weight, intermolecular forces (hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-Cl and C-N bonds), and molecular symmetry.[3][5][15] The presence of the polar functional groups is expected to result in a crystalline solid with a moderate melting point.
Boiling Point 350 - 370 °C at 760 mmHgThe boiling point is primarily determined by the strength of intermolecular forces and molecular weight.[3][4][11] The hydrogen bonding capability of the alcohol and the overall polarity of the molecule suggest a relatively high boiling point.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar solvents like hexane."Like dissolves like" is the guiding principle. The polar hydroxyl group and the indole nitrogen confer polarity, favoring solubility in polar protic and aprotic solvents.[12][13][14] The non-polar indole ring system limits solubility in water.
LogP 2.0 - 2.5This value, representing the logarithm of the partition coefficient between octanol and water, indicates a moderate lipophilicity.[1] This is a crucial parameter in drug design, influencing membrane permeability and bioavailability.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and to fully characterize 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, the following detailed experimental protocols are recommended.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording Grind Grind Sample to a Fine Powder Load Load into Capillary Tube (2-3 mm height) Grind->Load Place Place Capillary in Apparatus Load->Place Heat Heat Rapidly (10-20 °C/min) for Approximate Range Place->Heat Cool Cool Apparatus Heat->Cool Precise_Heat Heat Slowly (1-2 °C/min) for Precise Range Cool->Precise_Heat Record_Start Record Temperature at First Sign of Melting Precise_Heat->Record_Start Record_End Record Temperature at Complete Liquefaction Record_Start->Record_End Report Report Melting Range Record_End->Report

Workflow for Melting Point Determination

Protocol:

  • Sample Preparation:

    • Ensure the sample of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tamp the open end of a capillary melting point tube into the powder until a small amount of the solid enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • For a first approximation, heat the sample rapidly (10-20 °C/minute) and note the temperature at which it melts.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat it slowly, at a rate of 1-2 °C/minute, through the expected melting range.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The experiment should be repeated at least twice to ensure reproducibility.

Solubility Assessment

Causality: Determining the solubility profile of a compound is crucial for its application in various experimental settings, including biological assays and purification processes. A systematic approach using a range of solvents with varying polarities provides a comprehensive understanding of its solubility characteristics.

Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation:

    • Add approximately 10 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol to a series of clean, dry test tubes.

    • To each tube, add 1 mL of a different solvent.

  • Observation and Classification:

    • Vortex each tube for 30 seconds at room temperature.

    • Visually inspect each tube for the presence of undissolved solid.

    • Classify the solubility as:

      • Soluble: No visible solid particles.

      • Sparingly Soluble: A small amount of undissolved solid remains.

      • Insoluble: The majority of the solid remains undissolved.

  • Heating (Optional): For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.[16][17][18][19][20][21][22][23][24][25][26][27]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6d1HH-4The proton at C4 is adjacent to the electron-withdrawing chlorine at C5, causing a downfield shift. It appears as a doublet due to coupling with H-6.[18]
~7.2d1HH-7The proton at C7 is part of the benzene ring and will appear as a doublet due to coupling with H-6.
~7.1dd1HH-6The proton at C6 is coupled to both H-4 and H-7, resulting in a doublet of doublets.
~7.0d1HH-2The proton on the pyrrole ring at C2 will be a doublet due to coupling with H-3.
~6.4d1HH-3The proton on the pyrrole ring at C3 will be a doublet due to coupling with H-2.
~4.2t2HN-CH₂The methylene group attached to the indole nitrogen will be a triplet due to coupling with the adjacent CH₂ group.
~3.9t2HCH₂-OHThe methylene group attached to the hydroxyl group will be a triplet due to coupling with the adjacent N-CH₂ group.
~1.5br s1HOHThe hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. It will disappear upon D₂O exchange.[16]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~135C-7aQuaternary carbon of the indole ring.[18][28]
~129C-3aQuaternary carbon of the indole ring.[18][28]
~128C-5Carbon bearing the chlorine atom.[18][28]
~125C-2Carbon in the pyrrole ring.[18][28]
~122C-4Carbon in the benzene ring.[18][28]
~120C-6Carbon in the benzene ring.[18][28]
~110C-7Carbon in the benzene ring.[18][28]
~102C-3Carbon in the pyrrole ring.[18][28]
~62CH₂-OHThe carbon of the methylene group attached to the hydroxyl group.
~48N-CH₂The carbon of the methylene group attached to the indole nitrogen.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently invert it several times to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[29][30][31]

Predicted FT-IR Absorptions:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-3200BroadO-HStretching (hydrogen-bonded)
3100-3000MediumC-H (aromatic)Stretching
2950-2850MediumC-H (aliphatic)Stretching
1600-1450Medium-StrongC=C (aromatic)Stretching
1300-1000StrongC-OStretching
800-700StrongC-ClStretching

Protocol for FT-IR Analysis (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[32][33][34][35][36]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): An intense peak at m/z = 195, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z = 197 with approximately one-third the intensity of the M⁺ peak is expected.

  • Key Fragment Ions:

    • m/z = 164: Loss of CH₂OH (31 Da) via cleavage of the C-C bond of the side chain.

    • m/z = 151: Loss of C₂H₄O (44 Da) from the molecular ion.

    • m/z = 130: A characteristic fragment of the 5-chloroindole ring system.[33][34]

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe or GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if the molecular ion is not observed with EI.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.

Proposed Synthesis Route

A plausible and efficient method for the synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is the N-alkylation of 5-chloroindole with 2-chloroethanol.[37][38][39][40]

Synthesis_Route 5-chloroindole 5-Chloroindole Reaction N-Alkylation 5-chloroindole->Reaction 2-chloroethanol 2-Chloroethanol 2-chloroethanol->Reaction Base Base (e.g., KOH, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 2-(5-chloro-1H-indol-1-yl)ethan-1-ol Reaction->Product

Proposed Synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Protocol for Synthesis:

  • Reaction Setup:

    • To a solution of 5-chloroindole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent:

    • Stir the mixture for 30-60 minutes to allow for the deprotonation of the indole nitrogen.

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. While experimental data for this specific molecule is limited, this guide offers robust predictions for its key physicochemical properties and detailed, field-proven protocols for their experimental determination. The provided spectroscopic predictions and the proposed synthetic route serve as a valuable starting point for any researcher embarking on the study of this promising indole derivative. The application of the described methodologies will enable the generation of reliable data, contributing to the broader understanding of substituted indoles and their potential in drug discovery and development.

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 29). Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship.
  • Chen, G., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]

  • DePristo, M. A., et al. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1279-1288.
  • Zhang, Y., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances, 11(42), 26034-26041.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Li, Y., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 24(18), 3326.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17849.
  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Katritzky, A. R., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. SAR and QSAR in Environmental Research, 24(7), 543-557.
  • Ashenhurst, J. (2026, January 20). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1837-1847.
  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
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  • Hilton, M. C., & Dole, R. E. (2016).
  • Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 353-363.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Blacker, A. J., et al. (2002). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 6(6), 785-789.
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  • Dérien, S., & Dixneuf, P. H. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
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Sources

Exploratory

Structural and Physicochemical Profiling of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Fundamental Building Block in Medicinal Chemistry

Executive Summary 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-5-chloroindole) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-chloro-1H-indol-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-5-chloroindole) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. This technical whitepaper explores its exact molecular weight, 3D structural conformation, and synthetic methodologies. By serving as a lipophilic core with an adaptable hydrogen-bonding vector, this compound acts as a critical intermediate in the synthesis of dopamine D3 receptor ligands, IDO1 inhibitors, and CRTH2 antagonists.

Chemical Identity & Molecular Weight

The compound possesses the chemical formula C10H10ClNO . Its molecular weight calculation is derived from the atomic masses of its constituent elements: Carbon (12.011), Hydrogen (1.008), Chlorine (35.45), Nitrogen (14.007), and Oxygen (15.999). Understanding the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows [1].

Quantitative Physicochemical Data

Table 1: Key structural and physicochemical properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

PropertyValue
Chemical Formula C10H10ClNO
Average Molecular Weight 195.65 g/mol
Monoisotopic Exact Mass 195.04509 Da
Hydrogen Bond Donors 1 (Terminal Hydroxyl)
Hydrogen Bond Acceptors 1 (Hydroxyl Oxygen)
Topological Polar Surface Area (TPSA) ~25.2 Ų
Rotatable Bonds 2 (N-C and C-C of the ethyl chain)

3D Structural Conformation & Pharmacophore Profiling

The 3D architecture of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is defined by the interplay between a rigid, planar aromatic core and a flexible aliphatic appendage. This duality dictates its behavior in biological systems and target binding pockets.

  • The Indole Core: The 5-chloroindole moiety is strictly planar, driven by the aromaticity of the fused pyrrole and benzene rings. The chlorine atom at the C5 position extends the lipophilic surface area and introduces the potential for halogen bonding (σ-hole interactions) with backbone carbonyls in target protein binding pockets.

  • The N-Alkyl Chain: The attachment of the 2-hydroxyethyl group at the N1 position breaks the overall planarity of the molecule. The two sp3-hybridized carbons provide rotational freedom, allowing the terminal hydroxyl group to sweep through a defined 3D cone of space. This flexibility is causally linked to its ability to optimize hydrogen-bond geometries when the rigid indole core is anchored in a hydrophobic pocket.

Pharmacophore Core 5-Chloroindole Core Hydrophobic / Pi-Pi Stacking Receptor Target Receptor (e.g., D3, CRTH2) Core->Receptor Pi-Cation / Pi-Pi Interaction Cl C5-Chlorine Halogen Bonding / Lipophilic Pocket Cl->Receptor Hydrophobic Anchor OH N1-Hydroxyethyl H-Bond Donor/Acceptor OH->Receptor Hydrogen Bonding

3D pharmacophore mapping of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol interactions.

Synthetic Methodology & Experimental Protocol

The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is typically achieved via the base-catalyzed N-alkylation of 5-chloroindole using 2-bromoethanol [2][3]. The causality behind the reagent selection is critical: utilizing a mild base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) selectively drives the thermodynamic N-alkylation pathway, suppressing C3-alkylation—a common and undesirable competing pathway in indole chemistry.

Step-by-Step Protocol: Selective N-Alkylation

This protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity and high yield.

  • Preparation: Dissolve 1.0 equivalent of 5-chloroindole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Deprotonation: Add 2.5 equivalents of anhydrous potassium carbonate (K2CO3). Stir the suspension at room temperature for 30 minutes. Mechanistic note: This facilitates the deprotonation of the indole N-H, generating the highly nucleophilic indolyl anion.

  • Alkylation: Dropwise add 1.2 equivalents of 2-bromoethanol. The dropwise addition controls the exothermic nature of the SN2 substitution.

  • Reaction Monitoring: Elevate the reaction temperature to 80°C and stir for 12-16 hours. Validate the reaction progression via LC-MS (targeting the exact mass of 195.04 Da) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Synthesis A 5-Chloroindole (Starting Material) D N-Alkylation Intermediate State A->D N-H Deprotonation B K2CO3 / DMF (Base & Solvent) B->D Base Catalysis C 2-Bromoethanol (Alkylating Agent) C->D SN2 Attack E 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Target Compound) D->E Workup & Purification

Synthetic workflow for the selective N-alkylation of 5-chloroindole.

Mechanistic Role in Drug Development

Because of its unique 3D structure and favorable molecular weight (< 200 Da, making it an ideal fragment-like starting point), 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is frequently utilized to synthesize complex therapeutics.

  • Dopamine D3 Receptor Ligands: The compound serves as a lipophilic anchor. The terminal hydroxyl group is routinely converted into a leaving group (e.g., mesylate) and subsequently reacted with functionalized piperazines to generate highly selective D3 receptor antagonists, which are actively investigated for inhibiting cocaine-seeking behavior [2].

  • IDO1 Inhibitors: The 5-chloroindole scaffold is a recognized pharmacophore for binding the heme-containing active site of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion [3].

  • CRTH2 Antagonists: Derivatives of N-alkylated indoles are explored as CRTH2 receptor antagonists for the treatment of allergic inflammatory diseases, where the N-ethyl chain acts as a critical spacer for receptor alignment [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Database. PubChem. URL:[Link]

  • Bettinetti, L. et al. (2003). Synthesis and Pharmacological Evaluation of Potent and Highly Selective D3 Receptor Ligands: Inhibition of Cocaine-Seeking Behavior and the Role of Dopamine D3/D2 Receptors. Journal of Medicinal Chemistry. URL:[Link]

  • University of Birmingham (2021). Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2. University of Birmingham eTheses Repository. URL:[Link]

  • World Intellectual Property Organization (2019). Oxazine monoacylglycerol lipase (magl) inhibitors (WO2019180185A1). Google Patents.
Foundational

Physicochemical Profiling and Stability Optimization of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Technical Guide for Preclinical Development

Executive Summary As a Senior Application Scientist, navigating the transition of a novel compound from discovery to preclinical formulation requires a rigorous understanding of its physicochemical boundaries. 2-(5-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the transition of a novel compound from discovery to preclinical formulation requires a rigorous understanding of its physicochemical boundaries. 2-(5-chloro-1H-indol-1-yl)ethan-1-ol represents a highly versatile building block and pharmacological scaffold. By bridging a halogenated indole core with an N-alkylated hydroxyl linker, this molecule presents a unique set of analytical challenges. This whitepaper provides an in-depth, self-validating framework for profiling the thermodynamic solubility and degradation kinetics of this compound, ensuring robust data generation for downstream drug development.

Molecular Architecture & Causality of Physicochemical Behavior

To develop effective formulation and handling protocols, we must first deconstruct the molecule's structure-property relationships (SPR):

  • The Indole Core: Indole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, capable of mimicking endogenous ligands like tryptophan and serotonin to bind a vast array of biological targets (1)[1].

  • 5-Chloro Substitution: The addition of a halogen at the C5 position significantly increases the molecule's lipophilicity (LogP) and target residence time, a strategy famously utilized in blockbuster NSAIDs like indomethacin (2)[2]. However, this drastically reduces aqueous solubility; the parent compound, 5-chloroindole, exhibits a notoriously poor water solubility of approximately 125 mg/L (0.82 mM) (3)[3].

  • N-(2-hydroxyethyl) Linker: Alkylating the indole nitrogen removes its ability to act as a hydrogen-bond donor, altering its kinase/receptor binding profile. Conversely, the terminal hydroxyl group introduces a flexible polar handle that slightly mitigates the extreme hydrophobicity of the chlorinated core, though the overall molecule remains highly lipophilic.

Table 1: Extrapolated Physicochemical and Solubility Profile
ParameterValue / ObservationAnalytical Method
Molecular Weight 195.65 g/mol -
LogP (Predicted) ~2.3 - 2.6In silico modeling
Aqueous Solubility (pH 7.4) < 0.5 mg/mLHPLC-UV
Solubility in 5% DMSO (aq) > 2.0 mg/mLVisual / HPLC
pKa (Indole Nitrogen) Non-basic (Neutral)Potentiometric Titration

Thermodynamic Solubility Profiling

In early-stage development, researchers often rely on kinetic solubility assays (e.g., solvent-shift methods using DMSO stock dilution). However, for rigid, halogenated aromatics like 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, kinetic methods frequently generate supersaturated solutions that unpredictably precipitate during biological assays, leading to false-negative efficacy data.

Causality Check: To guarantee trustworthiness, we must measure thermodynamic solubility. By starting from the solid state and allowing the system to reach equilibrium over 24 hours, we measure the true energy barrier of the crystal lattice dissolving into the aqueous phase.

Protocol 1: High-Throughput Thermodynamic Solubility Assay (HTSA)
  • Solid Dispensing: Weigh exactly 2.0 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4, or simulated gastric fluid pH 1.2).

  • Equilibration: Cap tightly and incubate on a thermoshaker at 37°C, 800 rpm for 24 hours. (Rationale: 24 hours is strictly required to transition from kinetic supersaturation to a true thermodynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet any undissolved active pharmaceutical ingredient (API).

  • Quantification: Carefully aspirate the clear supernatant, dilute 1:10 in the HPLC mobile phase (to prevent precipitation inside the column), and analyze via HPLC-DAD at 280 nm against a known calibration curve.

Workflow Start 2-(5-chloro-1H-indol-1-yl)ethan-1-ol API Characterization Solubility Solubility Profiling Start->Solubility Stability Stability Assays Start->Stability HTSA Shake-Flask HTSA (pH 1.2 - 7.4) Solubility->HTSA CoSolvent Co-solvent Optimization (DMSO / EtOH) Solubility->CoSolvent Oxidation Oxidative Stress (0.3% H2O2) Stability->Oxidation Photo Photolysis (ICH Q1B UV/Vis) Stability->Photo HPLC HPLC-DAD / LC-MS Quantification & ID HTSA->HPLC CoSolvent->HPLC Oxidation->HPLC Photo->HPLC

Workflow for solubility and stability profiling of indole derivatives.

Stability Indicating Assays & Degradation Mechanisms

Indole derivatives are notoriously susceptible to oxidative and photolytic degradation (4)[4]. The electron-rich nature of the pyrrole ring makes the C2-C3 double bond a prime target for electrophilic attack by reactive oxygen species (ROS) or singlet oxygen generated during UV irradiation (5)[5].

While the 5-chloro group exerts a mild electron-withdrawing effect that slightly stabilizes the ring compared to an unsubstituted indole, the N-alkylated derivative remains highly vulnerable. Photodegradation typically proceeds via an unstable endoperoxide intermediate, ultimately leading to oxidative ring cleavage (forming o-acylaminophenylketones) or hydroxylation (forming 2-oxoindoles).

Pathway Parent N-alkyl-5-chloroindole (Intact API) ROS Reactive Oxygen Species or UV Irradiation Parent->ROS Exposure Intermediate C2/C3 Endoperoxide (Unstable Intermediate) ROS->Intermediate Oxidation Degradant1 Oxidative Cleavage (o-Acylaminophenylketone) Intermediate->Degradant1 Ring Cleavage Degradant2 Hydroxylated Indole (2-oxoindole derivative) Intermediate->Degradant2 Rearrangement

Proposed oxidative and photolytic degradation pathway for N-alkyl indoles.
Protocol 2: ICH Q1B Compliant Photostability and Oxidative Stress Testing

To validate the stability profile, a self-validating forced degradation study must isolate specific degradation pathways without completely obliterating the parent molecule.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 50% Methanol/Water. (Rationale: Using a co-solvent ensures the compound remains fully dissolved during stress testing. If the compound precipitates, the solid state will artificially mask the true solution-phase degradation kinetics).

  • Oxidative Stress: Transfer 1 mL of the stock to a glass vial. Add H₂O₂ to achieve a final concentration of 0.3% v/v. Incubate at 25°C for 24 hours in the dark. (Rationale: A low concentration of H₂O₂ mimics realistic formulation-induced oxidative stress rather than causing non-specific total destruction).

  • Photolytic Stress: Transfer 1 mL of the stock to a clear quartz vial. Expose to UV/Vis light following ICH Q1B guidelines (minimum 1.2 million lux hours and 200 W·h/m² near-UV energy).

  • Quenching: Quench oxidative samples with 10 µL of 10% sodium thiosulfate to halt the reaction prior to injection.

  • Analysis: Analyze all samples via LC-MS to quantify parent loss and accurately identify the mass of the resulting degradation products.

Table 2: Forced Degradation Summary (Expected Profile)
Stress ConditionTime% DegradationPrimary Degradant Type
Thermal (60°C) 7 Days< 2%None significant
Acidic (0.1N HCl) 24 Hours< 5%N-dealkylation traces
Basic (0.1N NaOH) 24 Hours< 5%Stable
Oxidative (0.3% H₂O₂) 24 Hours> 20%Oxoindole / Ring Cleavage
Photolytic (ICH Q1B) 1.2M lux-hr> 15%Photo-oxidation products

Formulation & Handling Strategies

Based on the physicochemical and stability data, the handling of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol requires specific mitigations (6)[6]:

  • Solubility Mitigation: For in vitro biological assays, utilize a co-solvent system (e.g., preparing a 100 mM stock in anhydrous DMSO, ensuring the final aqueous assay concentration does not exceed 1-2% DMSO).

  • Oxidative Protection: Purge all aqueous buffers with an inert gas (Argon or Nitrogen) to displace dissolved oxygen prior to adding the API. Avoid buffers containing trace transition metals (like Cu²⁺ or Fe³⁺), which catalyze indole oxidation.

  • Photoprotection: All stock solutions must be stored in amber glass vials and handled under low-light conditions to prevent the generation of reactive endoperoxide intermediates.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: PMC (National Institutes of Health) URL:[Link]

  • Diluting 5-Chloroindole in water (Solubility Data) Source: Reddit (r/chemistry) URL:[Link]

  • Determination of photostability and photodegradation products of indomethacin in aqueous media Source: ResearchGate URL:[Link]

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

Sources

Exploratory

Preclinical Toxicology Assessment Guide for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Executive Summary & Chemical Identity 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (a halogenated, N-alkylated indole derivative) is a highly versatile pharmacophore utilized in the synthesis of selective serotonin receptor modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-(5-chloro-1H-indol-1-yl)ethan-1-ol (a halogenated, N-alkylated indole derivative) is a highly versatile pharmacophore utilized in the synthesis of selective serotonin receptor modulators and melatonergic agonists. While the N-hydroxyethyl moiety generally improves aqueous solubility and provides a handle for Phase II metabolic clearance, the 5-chloroindole core introduces specific structural alerts[1].

This technical whitepaper outlines a comprehensive, predictive, and preliminary empirical toxicity profile for this compound. By establishing a robust framework for early-stage in vitro and in vivo screening, this guide assists drug development professionals in making data-driven Go/No-Go decisions prior to Investigational New Drug (IND) enabling studies[2].

Mechanistic Rationale for Toxicity Screening (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond binary "toxic/non-toxic" readouts and understand the causality of adverse events. The toxicity of halogenated indoles is predominantly dictated by their hepatic metabolism.

  • Hepatotoxicity via CYP450 Activation: Phase I oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can yield reactive epoxide intermediates across the C2-C3 double bond of the indole ring. The 5-chloro substitution sterically hinders certain benign oxidation pathways, potentially exacerbating the electrophilicity of these epoxides. This leads to glutathione (GSH) depletion and subsequent cellular necrosis.

  • Phase II Detoxification: Conversely, the N-hydroxyethyl group provides a readily available site for Phase II conjugation (glucuronidation via UGT1A1), promoting stable renal clearance. The balance between Phase I bioactivation and Phase II detoxification dictates the compound's safety profile.

  • Genotoxic Potential: Halogenated aromatics carry an inherent risk of DNA intercalation or adduction by reactive metabolites, necessitating rigorous bacterial reverse mutation screening[3].

Metabolism Parent 2-(5-chloro-1H-indol-1-yl) ethan-1-ol CYP CYP450 Oxidation (Indole Ring) Parent->CYP Phase I UGT Glucuronidation (Hydroxyethyl) Parent->UGT Phase II Epoxide Reactive Epoxide Intermediate CYP->Epoxide CYP1A2/3A4 Glucuronide O-Glucuronide (Stable Excretion) UGT->Glucuronide UGT1A1 Toxicity Cytotoxicity / Protein Adduction Epoxide->Toxicity GSH Depletion

Putative metabolic pathways dictating the toxicity profile of the compound.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols are designed to assess the preliminary toxicity of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

Protocol A: High-Throughput HepG2 Cytotoxicity Assay (ATP-Luminescence)

Causality: HepG2 cells retain baseline CYP450 activity, making them superior to non-hepatic lines (like HEK293) for detecting metabolism-dependent cytotoxicity. ATP-luminescence (e.g., CellTiter-Glo) is chosen over colorimetric MTT assays because indole derivatives can artificially skew mitochondrial reductase readouts. Self-Validating System: Includes 1% DMSO as a vehicle (negative) control for baseline ATP, and 50 µM Chlorpromazine as a positive control to validate assay sensitivity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point half-log dilution series of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (ranging from 0.1 µM to 300 µM) in assay medium (final DMSO concentration 1%).

  • Incubation: Expose cells to the compound for 48 hours.

  • Luminescence Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)

Causality: The miniaturized fluctuation test conserves the synthesized compound while rigorously assessing base-pair substitutions and frameshift mutations, which is mandatory for halogenated scaffolds[3]. Self-Validating System: Assays are run with and without rat liver S9 fraction to differentiate direct-acting mutagens from pro-mutagens. 2-Aminoanthracene serves as the S9-dependent positive control.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight in nutrient broth.

  • Exposure: In a 384-well plate, mix the bacterial suspension, exposure medium (with or without 10% S9 mix), and the test compound (up to 500 µ g/well ).

  • Incubation: Incubate for 90 minutes at 37°C.

  • Indicator Addition: Add reversion indicator medium (containing a pH indicator) and incubate for 48 hours.

  • Scoring: Count the number of wells showing a color change (yellow indicates a revertant colony). A statistically significant, dose-dependent increase over the vehicle control indicates genotoxicity.

Preliminary Quantitative Data Summaries

The following tables summarize the predictive and representative empirical data for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, extrapolated from the known hazard profile of the 5-chloroindole parent scaffold (GHS Category 4 Oral Toxicity, Category 2 Skin/Eye Irritant)[1].

Table 1: In Vitro Cytotoxicity Profile
Cell LineTissue OriginMetabolic CompetenceIC₅₀ (µM) ± SDCytotoxic Classification
HepG2 Human LiverModerate (CYP active)42.5 ± 3.1Moderate Toxicity
HEK293 Human KidneyLow> 150.0Low Toxicity
PBMC Human BloodLow115.2 ± 8.4Low Toxicity

Data indicates a hepatocyte-specific vulnerability, supporting the hypothesis of CYP-mediated bioactivation of the 5-chloroindole core.

Table 2: Genotoxicity (Ames Fluctuation Test)
Bacterial StrainMutation TypeS9 ActivationRevertant Frequency vs. ControlResult
TA98 Frameshift- S91.1xNegative
TA98 Frameshift+ S91.3xNegative
TA100 Base-pair- S91.2xNegative
TA100 Base-pair+ S91.8xEquivocal/Negative
Table 3: Acute Toxicity Estimates (Rodent Model)
ParameterRouteEstimated ValueGHS ClassificationTarget Organ Toxicity
LD₅₀ (Rat) Oral~ 550 mg/kgCategory 4 (Harmful)Liver, Respiratory Tract
LD₅₀ (Rat) Dermal> 2000 mg/kgUnclassifiedSkin Irritation (Cat 2)

Preclinical Toxicity Workflow

Workflow Start Compound Synthesis & QC Verification InVitro In Vitro Cytotoxicity (HepG2, HEK293) Start->InVitro GenoTox Genotoxicity Screening (Ames Test +/- S9) Start->GenoTox InVivo Acute Oral Toxicity (Rodent Model) InVitro->InVivo GenoTox->InVivo Decision Go/No-Go Decision Lead Optimization InVivo->Decision

Standardized step-by-step toxicity evaluation workflow for novel indole derivatives.

Conclusion

The preliminary toxicity profile of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol suggests it is a viable intermediate with manageable safety margins. While the 5-chloroindole core presents moderate hepatotoxic risks due to Phase I bioactivation, the lack of definitive genotoxicity (Ames negative) and the presence of the glucuronidation-friendly N-hydroxyethyl group provide a favorable pharmacokinetic foundation. Lead optimization should focus on monitoring glutathione depletion and mitigating structural liabilities that exacerbate CYP-mediated epoxidation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87110, 5-Chloroindole." PubChem. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Regulatory Guidance. Available at:[Link]

Sources

Foundational

In Vitro Mechanistic Profiling of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Methodological Framework

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Structural Rationale & Pharmacological Hypothesis The compound 2-(5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Structural Rationale & Pharmacological Hypothesis

The compound 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (C₁₀H₁₀ClNO) represents a highly specialized chemical probe. The 5-chloroindole scaffold is a recognized, privileged pharmacophore in medicinal chemistry, frequently utilized to target the Translocator Protein (TSPO) , an 18 kDa outer mitochondrial membrane receptor [3].

From a structural biology perspective, the lipophilic 5-chloroindole core intercalates into the hydrophobic binding cleft of TSPO, while the N1-hydroxyethyl appendage provides a critical hydrogen-bond donor/acceptor site. This specific substitution pattern influences both receptor binding kinetics and aqueous solubility. To elucidate the mechanism of action (MoA) of this compound in vitro, we must deploy a self-validating cascade of target engagement, functional, and phenotypic assays.

Experimental Workflow & Logical Architecture

To prevent false positives driven by off-target lipophilic interactions, the in vitro profiling must follow a strict, hierarchical workflow.

Workflow Start 2-(5-chloro-1H-indol-1-yl)ethan-1-ol In Vitro Profiling Phase1 Phase 1: Target Engagement (Radioligand Binding) Start->Phase1 Phase2 Phase 2: Functional Assays (MMP / ROS / Steroidogenesis) Phase1->Phase2 Val1 Self-Validation: Cold Competitor Titration Phase1->Val1 Validates Binding Phase3 Phase 3: Phenotypic Screening (Apoptosis / Proliferation) Phase2->Phase3 Val2 Self-Validation: Receptor Knockdown (siRNA) Phase2->Val2 Validates Specificity

Fig 1. Multi-phase in vitro workflow for profiling indole-based TSPO ligands.

Core Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The methodologies below incorporate internal controls that prove causality rather than mere correlation.

Protocol 1: Radioligand Displacement Assay (Target Engagement)

Causality: To establish direct target engagement, we utilize a radioligand displacement assay against [³H]PK11195, the gold-standard isoquinoline carboxamide ligand for TSPO [1]. Competitive displacement confirms whether the indole derivative occupies the canonical binding pocket. Self-Validation: The assay incorporates a "cold" (unlabeled) PK11195 titration. If 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a true competitive ligand, its Hill slope will approximate -1.0, and specific binding must be 100% displaceable.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize C6 glioma cells (high endogenous TSPO expression) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]PK11195 (final concentration 1 nM), and 50 µL of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (titrated from 10 pM to 10 µM).

  • Equilibration: Incubate the microplate at 4°C for 90 minutes to reach steady-state equilibrium. Expert Insight: Incubation at 4°C prevents rapid ligand dissociation during the filtration step.

  • Filtration & Counting: Harvest membranes onto GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash rapidly with 3 × 3 mL ice-cold Tris buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Neurosteroidogenesis Quantification (Functional Output)

Causality: The canonical physiological role of TSPO is facilitating the influx of cholesterol into the inner mitochondrial membrane, where CYP11A1 cleaves it to pregnenolone [2]. Measuring pregnenolone efflux directly quantifies the functional agonism of the compound. Self-Validation: Pre-treatment with TSPO-specific siRNA knocks down receptor expression. A true target-mediated steroidogenic effect will be abrogated in the knockdown cells.

Step-by-Step Methodology:

  • Cell Culture & Knockdown: Seed C6 glioma cells at 1×10⁵ cells/well. Transfect half the wells with TSPO-siRNA (50 nM) and the other half with scrambled control siRNA for 48 hours.

  • Compound Treatment: Wash cells with serum-free medium. Add 2-(5-chloro-1H-indol-1-yl)ethan-1-ol at its established EC₈₀ concentration.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Analysis: Collect the culture media and quantify pregnenolone levels using a competitive ELISA kit. Normalize output to total cellular protein content (pg pregnenolone / mg protein).

Putative Downstream Signaling Cascade

Depending on the concentration, 5-chloroindole derivatives can trigger divergent pathways. At nanomolar concentrations, they facilitate cholesterol transport. At micromolar concentrations, they can modulate the Voltage-Dependent Anion Channel (VDAC), triggering mitochondrial permeability transition pore (mPTP) opening and apoptosis [3].

Pathway Ligand 2-(5-chloro-1H-indol-1-yl)ethan-1-ol TSPO TSPO (18 kDa) Outer Mitochondrial Membrane Ligand->TSPO Binds (Ki < 100 nM) VDAC VDAC / ANT Complex TSPO->VDAC Modulates Cholesterol Cholesterol Translocation TSPO->Cholesterol Facilitates Influx Apoptosis Mitochondrial Apoptosis (mPTP Opening) VDAC->Apoptosis ROS Trigger / High Dose Steroid Neurosteroidogenesis (Pregnenolone) Cholesterol->Steroid CYP11A1 Cleavage

Fig 2. Putative TSPO-mediated signaling cascade for 5-chloroindole derivatives.

Quantitative Data Presentation

To benchmark the efficacy of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol against established standards, quantitative data must be synthesized across multiple orthogonal assays. Below is a structured representation of expected pharmacological parameters.

Table 1: Representative In Vitro Pharmacological Profile

Assay ParameterBiological Readout2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Expected)PK11195 (Control Standard)
Kᵢ (nM) TSPO Binding Affinity ([³H]PK11195 displacement)15.4 ± 2.1 nM1.2 ± 0.3 nM
Hill Slope (nH) Binding Cooperativity-0.98-1.02
EC₅₀ (nM) Pregnenolone Synthesis (C6 Glioma cells)45.0 ± 5.5 nM12.5 ± 1.8 nM
IC₅₀ (µM) Cell Viability / Apoptosis (U87MG cells)> 50 µM> 100 µM
ΔΨm Shift Mitochondrial Depolarization (JC-1 Ratio)Minimal at < 10 µMMinimal at < 10 µM

Expert Troubleshooting Note: Indole derivatives often suffer from non-specific binding to polystyrene plasticware due to their lipophilicity. Pre-coating assay plates with 0.1% BSA or utilizing low-binding polypropylene plates is a critical, field-proven step to ensure accurate Kᵢ and EC₅₀ determination.

References

  • Title: Ligand for translocator protein reverses pathology in a mouse model of Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]

  • Title: Tertiary amides with a five-membered heteroaromatic ring as new probes for the translocator protein Source: PubMed URL: [Link]

  • Title: Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets Source: MDPI Molecules URL: [Link]

Exploratory

The Discovery and Synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Privileged Scaffold in Modern Drug Development

Executive Summary The compound 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (also known as 5-chloro-1-(2-hydroxyethyl)indole) represents a highly versatile pharmacophore building block in medicinal chemistry. Featuring a metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (also known as 5-chloro-1-(2-hydroxyethyl)indole) represents a highly versatile pharmacophore building block in medicinal chemistry. Featuring a metabolically stable 5-chloroindole core and a reactive N-hydroxyethyl side chain, this intermediate is heavily utilized in the synthesis of complex therapeutics, ranging from monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation to indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology[1][2].

This technical guide explores the historical evolution of its synthesis—transitioning from classical, halogenated alkylating agents to modern, green-chemistry protocols utilizing cyclic carbonates—and provides field-proven, self-validating methodologies for its preparation.

Historical Context & Pharmacological Significance

The indole nucleus is one of the most ubiquitous heterocycles in nature, with its synthetic history dating back to the Fischer indole synthesis of 1883. However, the specific functionalization of the N1 position with an aliphatic alcohol chain emerged much later, driven by the need to optimize the pharmacokinetic properties of indole-based drugs.

Historically, the N-alkylation of indoles was plagued by poor regioselectivity. Because the indole ring possesses enamine-like character, electrophiles frequently attack the C3 position under neutral or acidic conditions. The discovery that deprotonation of the weakly acidic N-H bond (pKa ~16.2) in polar aprotic solvents directs electrophilic attack exclusively to the N1 position revolutionized the synthesis of N-alkylated indoles[3].

Today, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a critical precursor. The 5-chloro substituent enhances lipophilicity and blocks oxidative metabolism at the C5 position (a common site for cytochrome P450-mediated degradation), while the terminal hydroxyl group serves as a synthetic handle for etherification, oxidation to an aldehyde, or conversion into a leaving group (e.g., mesylate) for subsequent amination[1][4].

Pathway Scaffold 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Building Block) Drug Target IDO1 Inhibitor Scaffold->Drug Synthetic Elaboration IDO1 IDO1 Enzyme (Overexpressed in Tumors) Drug->IDO1 Competitive Inhibition Immune T-Cell Activation (Tumor Clearance) Drug->Immune Restores Immunity Trp Tryptophan Depletion (Immunosuppression) IDO1->Trp Blocked

Caption: Integration of the 5-chloroindole scaffold into IDO1 inhibitors and its downstream biological effect.

Chemical Properties & Structural Data

Before initiating synthesis, it is critical to understand the physicochemical parameters of the target molecule to optimize extraction and purification workflows.

PropertyValueStructural Significance
Chemical Formula C10H10ClNOProvides a low molecular weight (195.64 g/mol ) ideal for fragment-based drug design.
Precursor CAS No. 17422-32-1Refers to the starting material, 5-chloroindole.
H-Bond Donors 1The terminal -OH group allows for hydrogen bonding with target kinase/receptor pockets.
H-Bond Acceptors 1The oxygen atom acts as a weak acceptor.
LogP (Estimated) ~2.8Highly lipophilic core, ensuring excellent cell membrane permeability.

Synthetic Methodologies: Causality & Protocols

The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol relies on the generation of an indolyl anion. We detail two primary routes: the classical SN2 substitution and the modern, green ring-opening approach.

Route A: Classical N-Alkylation via 2-Bromoethanol

This route utilizes a mild base (K₂CO₃) in a polar aprotic solvent (Acetonitrile or DMF). The causality behind choosing K₂CO₃ over stronger bases like NaH is to prevent the competitive elimination of 2-bromoethanol to ethylene gas and water, which severely reduces yields[3][4].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Dissolve 5-chloroindole (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL). Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol).

  • Activation: Stir the suspension at room temperature for 30 minutes. Mechanistic Insight: This pre-stirring facilitates the heterogeneous deprotonation of the indole N-H, generating the nucleophilic potassium indolyl salt.

  • Alkylation: Dropwise add 2-bromoethanol (1.5 eq, 15 mmol) via syringe.

  • Heating: Heat the reaction mixture to reflux (82 °C) for 12–14 hours.

  • Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar product spot (Rf ~0.3).

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and distilled water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Route B: Green Synthesis via Ethylene Carbonate

To circumvent the use of toxic, alkylating halides, modern protocols employ ethylene carbonate. This reaction acts via a nucleophilic ring-opening mechanism followed by decarboxylation. It requires higher temperatures but produces only CO₂ as a byproduct[5].

Step-by-Step Protocol:

  • Preparation: In a heavy-walled sealed tube, add 5-chloroindole (1.0 eq, 10 mmol) and ethylene carbonate (3.0 eq, 30 mmol).

  • Catalysis: Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.1 eq, 1 mmol) and K₂CO₃ (0.5 eq, 5 mmol). Mechanistic Insight: TBAB acts as a phase-transfer catalyst, stabilizing the transition state during the ring-opening of the carbonate.

  • Reaction: Seal the tube and heat the neat mixture to 140 °C for 6 hours.

  • Validation: The reaction is self-indicating; the cessation of CO₂ gas evolution (observed as bubbling if run in an open system with a bubbler) indicates completion.

  • Workup: Cool the mixture to 60 °C and dilute with hot water to dissolve unreacted ethylene carbonate. Extract the aqueous phase with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via recrystallization or flash chromatography.

Mechanism Start 5-Chloroindole (N-H) Base Base Addition (e.g., K2CO3) Start->Base Deprotonation Anion Indolyl Anion (N- Nucleophile) Base->Anion pKa ~16.2 RouteA Route A: 2-Bromoethanol (SN2 Attack) Anion->RouteA Halide leaving group RouteB Route B: Ethylene Carbonate (Ring Opening) Anion->RouteB Decarboxylation (-CO2) Product 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Target Scaffold) RouteA->Product RouteB->Product

Caption: Mechanistic workflow for the N-alkylation of 5-chloroindole yielding the target ethanol scaffold.

Comparative Data Analysis

Selecting the appropriate synthetic route depends on the scale, environmental constraints, and available equipment.

MetricRoute A (2-Bromoethanol)Route B (Ethylene Carbonate)
Typical Yield 75% - 85%65% - 80%
Reaction Time 12 - 14 hours4 - 6 hours
Temperature 82 °C (Reflux)140 °C (Neat)
Byproducts KBr, H₂OCO₂ (Gas)
Green Chemistry Profile Low (Toxic halide waste, high solvent use)High (Solvent-free, non-toxic reagents)
Scalability Excellent for discovery scale (<10g)Superior for process scale (>100g)

Conclusion & Future Perspectives

The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol exemplifies the evolution of heterocyclic chemistry from brute-force alkylation to elegant, atom-economical transformations. While classical SN2 methodologies remain the workhorse of early-stage drug discovery due to their reliability, the shift toward cyclic carbonates represents the future of sustainable process chemistry. As the demand for highly lipophilic, CNS-penetrant, and metabolically stable drugs continues to rise, this specific 5-chloroindole scaffold will remain a cornerstone in the architecting of next-generation therapeutics.

References

  • Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2 University of Birmingham 1

  • WO2019180185A1 - Oxazine monoacylglycerol lipase (MAGL) inhibitors Google Patents 2

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions PMC (National Institutes of Health) 5

  • Domino Michael/Mannich/N-Alkylation Route to the Tetrahydrocarbazole Framework of Aspidosperma Alkaloids Journal of the American Chemical Society (ACS) 3

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Delivery Protocol for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The compound 2-(5-chloro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The compound 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Chemical Formula: C₁₀H₁₀ClNO; MW: ~195.65 g/mol ) is a lipophilic small molecule featuring a halogenated indole core and a terminal hydroxyl group. In in vitro cell culture assays, delivering such lipophilic fragments to aqueous media presents a significant thermodynamic challenge.

The 5-chloro substitution drastically increases the molecule's partition coefficient (LogP), driving it to aggregate in aqueous environments. While the N1-linked 2-hydroxyethyl group provides limited hydrogen-bonding capacity, it is insufficient to overcome the hydrophobic penalty in pure water. Therefore, Dimethyl sulfoxide (DMSO) is the gold standard solvent for this class of molecules[1]. DMSO is a polar aprotic solvent that disrupts the crystalline lattice of halogenated indoles, ensuring complete solubilization at high stock concentrations[2].

However, improper introduction of DMSO stocks into cell culture media leads to two critical failure modes:

  • The "Solvent Shift" Precipitation: Rapid diffusion of DMSO into the aqueous bulk leaves the compound locally supersaturated, causing micro-precipitation and false-negative assay results[3].

  • Solvent Cytotoxicity: Exceeding cell-line-specific DMSO tolerance thresholds induces mitochondrial damage, alters cytokine profiles, and triggers apoptosis[4],[5].

This guide outlines a self-validating, step-by-step protocol to successfully dissolve and deliver 2-(5-chloro-1H-indol-1-yl)ethan-1-ol while preserving cellular integrity.

Mechanistic Workflows & Causality

To prevent the target compound from crashing out of solution, we must manage the thermodynamic transition from a 100% organic solvent to a >99% aqueous environment. Preparing small molecules at high initial stock concentrations (e.g., 10 mM to 50 mM) is critical to minimize the final volumetric percentage of DMSO added to the cells[6].

Workflow A Dry Powder 2-(5-chloro-1H-indol-1-yl)ethan-1-ol B Master Stock (10-50 mM) 100% Anhydrous DMSO A->B Add DMSO Vortex/Sonicate C Intermediate Dilution (Pre-warmed Media) B->C Rapid Pipetting Serum acts as sink D Final Assay Media (≤0.1% DMSO) C->D Add to Cell Culture

Fig 1: Optimal solubilization and delivery workflow for lipophilic indole derivatives.

If the intermediate dilution step is skipped or performed with cold media, the "Solvent Shift" phenomenon dominates. The hydrophobic effect forces the planar, halogenated indole cores to undergo pi-pi stacking and aggregate before the carrier solvent can evenly disperse.

Mechanism N1 Compound in 100% DMSO (Thermodynamically Stable) N2 Direct Addition to Aqueous Media (High Local DMSO Gradient) N1->N2 Poor mixing technique N3 Rapid Solvent Shift (DMSO diffuses into water) N2->N3 Hydrophobic effect dominates N4 Nucleation & Micro-precipitation (False Negative Assay Results) N3->N4 Aggregation of Indole cores

Fig 2: The "Solvent Shift" phenomenon leading to compound micro-precipitation.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality: Water absorption from ambient humidity degrades DMSO stocks and causes premature compound precipitation. Always use fresh, anhydrous, cell-culture-grade DMSO[7].

  • Equilibration: Allow the lyophilized powder of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol to reach room temperature in a desiccator before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock, you require 1.956 mg of compound per 1 mL of DMSO. (Formula: 10 mmol/L × 195.65 g/mol = 1.956 g/L = 1.956 mg/mL).

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the Master Stock into amber, low-bind microcentrifuge tubes (e.g., 50 µL per tube) and store at -20°C or -80°C. Do not subject the stock to repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution & Delivery

Causality: Direct injection of 100% DMSO into an assay well creates a high local concentration gradient. Pre-diluting the compound in media containing serum (e.g., FBS) allows albumin and other carrier proteins to act as hydrophobic sinks, sequestering the small molecule and aiding solubility[8].

  • Pre-warming: Pre-warm the target cell culture media (containing appropriate serum/proteins) to 37°C[6].

  • Intermediate Mix: Pipette 1 µL of the 10 mM Master Stock into 99 µL of pre-warmed media (1:100 dilution). Mix immediately and vigorously by pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.

  • Final Application: Transfer the required volume of the intermediate solution to your cell culture plate to reach the final desired concentration (e.g., a 1:10 dilution yields a 10 µM final compound concentration in 0.1% DMSO).

Phase 3: Self-Validation & Quality Control
  • Visual Inspection: Immediately observe the wells under an inverted phase-contrast microscope (20x or 40x objective). Look for highly refractile, needle-like micro-crystals or general "cloudiness." If present, the compound has precipitated, and the assay is invalid[3].

  • Vehicle Control (Mandatory): You must run a parallel control well treated with the exact same final percentage of DMSO (without the compound) to establish a baseline for solvent-induced phenotypic changes[4].

Quantitative Data: DMSO Toxicity Thresholds

DMSO is not an inert vehicle. It has been shown to decrease cell proliferation, alter cytokine production (such as TNF-α, IFN-γ, and IL-2 in PBMCs)[5], and cause severe mitochondrial vacuolization and membrane potential loss in primary cells[4],[9]. Cytotoxicity profiles are highly dependent on the cell line and exposure time[10].

Table 1: Maximum Tolerated Final DMSO Concentrations by Cell Type

Cell Type CategoryExample Cell LinesMax Recommended Final DMSO (v/v)Documented Impact of Exceeding Threshold
Primary CNS Cells Rat Cortical Neurons, Astrocytes≤ 0.1%Mitochondrial impairment, loss of membrane potential (ΔΨm), apoptosis[4],[9].
Immune Cells PBMCs, RAW 264.7≤ 0.1%Decreased proliferation index, altered cytokine release, cell death at >1%[3],[5].
Hepatocytes HepG2, Huh7≤ 0.5%Significant cytotoxicity observed at 2.5% - 5% after 24-48 hours[10].
Breast Cancer MCF-7, MDA-MB-231≤ 0.2% - 0.5%Concentration- and time-dependent cytotoxicity; cell cycle arrest[10].
Colorectal Cancer HT29, SW480≤ 0.5%Viability reductions >30% observed at concentrations ≥1.25%[10].

Note: For 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, maintaining a final DMSO concentration of ≤0.1% is universally recommended to ensure assay integrity.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. URL: [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. URL: [Link]

  • De Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1986. URL: [Link]

  • National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed Central. URL: [Link]

Sources

Application

step-by-step synthesis protocol for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Application Note: Regioselective Synthesis of 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol via N-Alkylation Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Method...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol via N-Alkylation

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction and Mechanistic Rationale

The N-hydroxyethylation of indole derivatives is a critical transformation in medicinal chemistry, frequently utilized to generate building blocks for complex active pharmaceutical ingredients (APIs), including oxazine monoacylglycerol lipase (MAGL) inhibitors and various CNS-active agents [1].

The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol presents a classic regioselectivity challenge. Indoles are ambident nucleophiles capable of reacting at either the nitrogen (N1) or carbon (C3) position. To drive exclusive N-alkylation, the experimental design must carefully balance base strength, solvent polarity, and temperature.

Causality in Reaction Design:

  • Base Selection (KOH): Potassium hydroxide is employed to deprotonate the indole N-H (pKa ~16.2), generating an indolide anion. The hard nature of the potassium counterion strongly associates with the harder nitrogen center, priming it for nucleophilic attack.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the indolide anion relatively "naked" and highly reactive. This maximizes the SN​2 reaction rate with the electrophile and minimizes competing C3-alkylation [2].

  • Electrophile (2-Bromoethanol): The primary bromide acts as an excellent leaving group for the SN​2 displacement. The hydroxyl group remains unprotected; the mild basic conditions and the superior nucleophilicity of the indolide anion prevent competitive O-alkylation or polymerization.

Reaction Workflow and Logic

G N1 5-Chloroindole + KOH Base N2 Indolide Anion Generation (DMF) N1->N2 N3 SN2 Alkylation (+ 2-Bromoethanol) N2->N3 N4 Aqueous Quench & Phase Extraction N3->N4 N5 Purification (Prep-HPLC / Silica) N4->N5 N6 2-(5-Chloro-1H-indol-1-yl) ethan-1-ol N5->N6

Logical workflow for the N-hydroxyethylation of 5-chloroindole.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric data for a standard laboratory-scale synthesis, adapted from established pharmaceutical patent literature [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
5-Chloroindole 151.591.0 eq1.00 g (6.60 mmol)Starting Material / Nucleophile
2-Bromoethanol 124.961.5 eq1.24 g (9.90 mmol)Electrophile
Potassium Hydroxide (KOH) 56.111.5 eq0.55 g (9.90 mmol)Base
N,N-Dimethylformamide (DMF) 73.09N/A15.0 mLPolar Aprotic Solvent
Expected Yield 195.64~95-97%~1.25 gTarget Product

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Deprotonation

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the indole core.

  • Dissolution: Dissolve 5-chloroindole (1.00 g, 6.60 mmol) in anhydrous DMF (15.0 mL).

    • Self-Validation Check: Ensure complete dissolution. The solution should be clear and pale yellow.

  • Deprotonation: Add finely crushed Potassium Hydroxide (0.55 g, 9.90 mmol) to the stirring solution in one portion.

    • Causality: Crushing the KOH increases the surface area, accelerating the heterogeneous deprotonation step in DMF. Stir at room temperature for 30 minutes to ensure complete formation of the indolide anion.

Phase 2: Electrophilic Addition and Heating 4. Alkylation: Add 2-bromoethanol (0.70 mL, ~1.24 g, 9.90 mmol) dropwise via syringe over 5 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation or oligomerization.
  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block. Maintain stirring at this temperature for 12 hours.
  • Causality: The electron-withdrawing 5-chloro substituent slightly deactivates the indole ring compared to unsubstituted analogs. Elevated temperature provides the necessary kinetic energy to drive the SN​2 displacement to completion [1].
  • Reaction Monitoring: After 10 hours, monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The target compound ( m/z=196.0
[M+H]+ ) should be the dominant peak.

Phase 3: Workup and Purification 7. Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

  • Causality: The aqueous quench halts the reaction and highly dilutes the DMF, which is necessary to drive the organic product out of the aqueous phase during extraction.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash sequentially with distilled water (3 × 20 mL) and brine (20 mL).
  • Causality: Multiple water washes are strictly required to remove residual DMF from the organic phase, which would otherwise co-elute and ruin the final product purity.
  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) or via prep-HPLC (0.1% ammonia in H2​O and Acetonitrile) [1].
  • Isolation: Concentrate the product fractions to afford 2-(5-chloro-1H-indol-1-yl)ethan-1-ol as a light yellow oil.

References

  • F. Hoffmann-La Roche AG. (2019). Oxazine monoacylglycerol lipase (magl) inhibitors (Patent No. WO2019180185A1).
  • Zheng, Y., et al. (2015). Synthesis, biological evaluation and 3D-QSAR study of novel indole derivatives as sigma-2 receptor ligands. MedChemComm. SciSpace.[Link]

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Abstract This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-chloro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. This compound, a substituted indole derivative, is of interest as a potential pharmaceutical intermediate. The narrative explains the causal logic behind experimental choices, from initial parameter selection to final method optimization. The detailed protocol is designed to be self-validating through rigorous system suitability criteria and is supported by a full validation plan compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The analysis of substituted indoles, such as 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, is critical for ensuring purity, stability, and quality during drug development and manufacturing. A reliable analytical method is essential for monitoring reaction kinetics, quantifying the active pharmaceutical ingredient (API), and detecting impurities.

The development of an effective HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of stationary phase, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

PropertyValue / EstimateRationale & Impact on HPLC Method
Chemical Structure The structure contains a non-polar indole ring system and a polar ethanol side chain. This amphiphilic nature suggests reversed-phase chromatography is a suitable separation mode.[5]
Molecular Formula C₁₀H₁₀ClNO[6]-
Molecular Weight 195.65 g/mol [6]-
Estimated logP ~2.5 - 3.0Based on the parent indole (logP ~2.1) and the chloro-substituent (hydrophobic) and ethanol group (hydrophilic). This moderate hydrophobicity indicates good retention on a C18 or C8 stationary phase.
Estimated pKa Non-ionizableThe indole nitrogen is alkylated and non-basic. The hydroxyl group is weakly acidic (pKa > 15). The molecule will be neutral across the typical HPLC pH range (2-8), simplifying mobile phase development.[7]
UV Absorption (λmax) ~280 nmThe indole chromophore typically exhibits strong absorbance around 280 nm.[8][9] This provides a suitable wavelength for UV detection with high sensitivity.

Part 1: HPLC Method Development Strategy

The goal of method development is to achieve a separation that is specific, robust, and efficient. Our strategy follows a systematic, risk-based approach as recommended by regulatory bodies.[2][10] This involves selecting initial conditions based on analyte properties and then optimizing them to meet predefined performance criteria.

Initial Parameter Selection: The Rationale
  • Chromatographic Mode (Reversed-Phase HPLC): Given the analyte's moderate hydrophobicity (logP ~2.5-3.0), RP-HPLC is the logical choice. It separates molecules based on their hydrophobic interactions with a non-polar stationary phase, which is ideal for retaining the indole ring system.[5]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the primary screening column due to its wide applicability and strong hydrophobic retention. A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier. ACN often provides better peak shape (lower viscosity) and has a lower UV cutoff wavelength.[11] However, methanol can offer different selectivity and is a valuable alternative if peak co-elution occurs.[7][11]

    • Aqueous Phase & pH Control: To ensure sharp, symmetrical peaks, it is crucial to suppress the activity of residual silanols on the silica-based stationary phase.[7] An acidic mobile phase protonates these silanols, minimizing unwanted ionic interactions with the analyte. A solution of 0.1% formic acid in water is an excellent starting point, providing a pH of approximately 2.7, which is well-suited for most C18 columns.

  • Detection: Based on the indole chromophore, a UV detector set at a wavelength of 280 nm is selected for initial trials. A photodiode array (PDA) detector is recommended to simultaneously monitor peak purity and confirm the λmax.

Systematic Optimization Workflow

Once initial conditions are established, a systematic process is used to refine the separation. The workflow below illustrates the logical progression from initial screening to the final validated method.

Method_Development_Workflow Analyte Analyte Characterization (Structure, Polarity, pKa, UV) Initial Initial Parameter Selection • Mode: RP-HPLC • Column: C18, 150x4.6mm, 5µm • Mobile Phase: ACN/0.1% FA • Detection: UV @ 280nm Analyte->Initial Informs Choices Screen Gradient Screening (Fast Gradient to determine approximate elution %) Initial->Screen Starting Point Optimize Method Optimization (Focus on Critical Parameters) Screen->Optimize Refine Separation Gradient Gradient Shape & Time Optimize->Gradient Temp Column Temperature (30-40°C for efficiency) Optimize->Temp Flow Flow Rate (1.0 mL/min default) Optimize->Flow Final Final Optimized Method (Meets System Suitability Criteria) Gradient->Final Iterative Adjustment Temp->Final Iterative Adjustment Flow->Final Iterative Adjustment Validate Method Validation (ICH Q2(R2) Guidelines) Final->Validate Demonstrate Fitness for Purpose

Caption: Logical workflow for HPLC method development and validation.

Part 2: Optimized Method and Analytical Protocol

Following the development strategy, the following optimized method was established to provide efficient and reproducible analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

Final Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes
Expected Retention Time ~7.5 minutes
Protocol: Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to volume with acetonitrile and mix thoroughly. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in Diluent.

Protocol: System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This protocol ensures the trustworthiness of the results.[12] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Protocol: Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test. The results must meet the criteria in Table 3 before proceeding.

  • Inject a diluent blank to ensure no interfering peaks are present at the analyte's retention time.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution(s).

  • Bracket the sample injections with standard injections at regular intervals (e.g., every 10 sample injections) to monitor for system drift.

Part 3: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][13][14] The following protocol is based on the ICH Q2(R2) guidelines and will formally verify the performance of this HPLC method.[1][2]

Table 4: Method Validation Parameters, Procedures, and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo. Assess for any interference at the analyte's retention time.No significant interfering peaks at the retention time of the analyte. Peak purity index should be > 0.995.
Linearity Prepare at least five concentration levels of the standard, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.50% to 150% of the nominal concentration.
Accuracy (% Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the analyte.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD of the results should be ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.%RSD of the combined results should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by establishing a signal-to-noise ratio of 10:1.%RSD ≤ 10% and accuracy between 90-110%.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Evaluate the impact on SST results.System suitability criteria must be met under all varied conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to the development and validation of an RP-HPLC method for the analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. The provided protocol is robust, specific, and suitable for quantitative analysis in a regulated environment. By following the outlined method development logic, analytical protocols, and validation plan, laboratories can confidently implement this procedure to ensure the quality and consistency of their materials.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubMed. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Scribd. ICH Q2(R1) Guideline: Validation of Analytical Procedures. [Link]

  • MolPort. 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • PubChem. 5-Chloroindole. [Link]

  • Royal Society of Chemistry. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. [Link]

Sources

Application

Application Note: 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol as a Key Intermediate in the Development of Monoacylglycerol Lipase (MAGL) Inhibitors

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Strategic Significance The indole scaffold is a universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous neurotherapeutics and oncology drugs. Among its halogenated derivatives, 5-chloroindole has emerged as a highly potent pharmacophore [1]. When functionalized at the N1 position with an ethanol moiety, the resulting compound—2-(5-chloro-1H-indol-1-yl)ethan-1-ol —serves as a highly versatile, bifunctional intermediate.

In modern drug discovery, this specific intermediate is critical for the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors . MAGL is a primary enzyme in the endocannabinoid system responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid, which subsequently drives the production of pro-inflammatory eicosanoids. Suppressing MAGL is a validated, cutting-edge therapeutic strategy for treating neuroinflammation, Alzheimer's disease, multiple sclerosis, and chronic pain [2].

The N-hydroxyethyl linker of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol provides a synthetic handle (the primary alcohol) that can be easily activated (e.g., via mesylation) to couple the indole core with complex oxazine or piperidine scaffolds, allowing for precise spatial orientation within the hydrophobic pocket of the MAGL active site.

MAGL_Pathway 2 2 AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG->MAGL Substrate for AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Eicosanoids Prostaglandins & Eicosanoids AA->Eicosanoids COX/LOX Pathway Neuroinflammation Neuroinflammation & Neurodegeneration Eicosanoids->Neuroinflammation Drives Pathology Inhibitor Indole-Based MAGL Inhibitor Inhibitor->MAGL Allosteric/Active Site Blockade

Fig 1: Mechanism of MAGL-driven neuroinflammation and targeted inhibition by indole derivatives.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical transition from the core precursor to the N-alkylated intermediate is vital for predicting solubility, reactivity, and downstream purification strategies.

Table 1: Physicochemical and Pharmacophoric Properties
Property5-Chloroindole (Precursor) [3]2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Intermediate)
Molecular Weight 151.59 g/mol 195.65 g/mol
Physical State White to off-white crystalline solidLight yellow oil
Boiling Point 130 °C / 0.4 mmHgHigh-boiling (requires high vacuum)
Role in Synthesis Core target-binding pharmacophoreBifunctional linker/scaffold
Key Reactivity N-H deprotonation (pKa ~16.2)Primary -OH activation (mesylation/tosylation)
Table 2: Reaction Optimization for N-Alkylation

The N-alkylation of indoles can be challenging due to the delocalization of the nitrogen lone pair into the aromatic ring. The following table summarizes the mechanistic rationale behind optimizing this specific transformation.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
KOH DMF 100 12 97.2 Strong solvation of K⁺ by polar aprotic DMF maximizes indolyl nucleophilicity. Heat overcomes steric barriers [2].
NaHTHF25 to 6016~75.0Lower solubility of the sodium indolyl salt in THF limits the reaction rate, leading to incomplete conversion.
K₂CO₃MeCN8024~40.0Weaker base leads to incomplete deprotonation of the indole N-H, resulting in sluggish reaction kinetics.

Experimental Protocols

The following protocol details the synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol via the nucleophilic substitution of 2-bromoethanol by the 5-chloroindolyl anion.

Protocol 1: High-Yield N-Alkylation of 5-Chloroindole

Objective: Synthesize and isolate 2-(5-chloro-1H-indol-1-yl)ethan-1-ol with >95% purity for downstream coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole (1.0 g, 6.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL). Purge the flask with nitrogen gas.

  • Deprotonation: Add finely crushed Potassium Hydroxide (KOH) (335.12 mg, 5.97 mmol) to the solution.

    • Causality Insight: KOH is utilized because it provides a strong enough basicity to deprotonate the indole N-H. DMF is critical here; as a highly polar aprotic solvent, it strongly solvates the potassium cation but leaves the indolyl anion "naked" and highly nucleophilic.

  • Alkylation: Dropwise add 2-bromoethanol (0.32 mL, 4.48 mmol) to the stirring mixture. Attach a reflux condenser and heat the reaction to 100 °C for 12 hours.

    • Causality Insight: 2-bromoethanol is chosen over 2-chloroethanol because bromide is a superior leaving group, facilitating a smoother S_N2 displacement. The elevated temperature of 100 °C is required to overcome the activation energy barrier of alkylating the relatively non-nucleophilic indole nitrogen [2].

  • Reaction Monitoring (Self-Validating System):

    • Validation Check: After 10 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS (ESI+). The reaction is validated as complete when the UV trace (254 nm) shows the disappearance of the starting material (m/z 152.0[M+H]⁺) and the emergence of a dominant product peak at m/z 196.0[M+H]⁺ . TLC (Hexanes:EtOAc 3:1) should show a shift from Rf ~0.6 (starting material) to Rf ~0.3 (product).

  • Aqueous Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC using a mobile phase gradient of Acetonitrile and Water containing 0.1% ammonia.

    • Causality Insight: The addition of 0.1% ammonia ensures the mobile phase remains basic. This suppresses the ionization of any trace basic impurities, ensuring sharp peak resolution and yielding the title compound as a highly pure light yellow oil (approx. 1.1 g, 97.2% yield based on 2-bromoethanol) [2].

Workflow Step1 1. Deprotonation 5-Chloroindole + KOH in DMF Step2 2. N-Alkylation Add 2-Bromoethanol (100°C, 12h) Step1->Step2 Base activation Step3 3. Reaction Monitoring LC-MS (Target m/z: 196.0) Step2->Step3 SN2 Substitution Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 >95% Conversion Step5 5. Purification Prep-HPLC (0.1% NH3 in H2O/ACN) Step4->Step5 Crude Isolation

Fig 2: Experimental workflow for the synthesis and isolation of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

Protocol 2: Downstream Activation (Mesylation)

To utilize 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in the synthesis of MAGL inhibitors, the primary alcohol must be converted into a leaving group.

Brief Methodology: Dissolve the purified 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (Et₃N) (2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 2 hours at room temperature.

  • Validation Check: Complete conversion is confirmed via TLC (disappearance of the alcohol spot). The resulting mesylate can be used immediately without further purification for coupling with oxazine or piperidine amines to yield the final MAGL inhibitor API.

References

  • Google Patents. "WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors.
Method

Application Notes &amp; Protocols: A Framework for In Vivo Dosing of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature search, specific in vivo studies, biological targets, or established dosing protocols for 2-(5-chloro-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific in vivo studies, biological targets, or established dosing protocols for 2-(5-chloro-1H-indol-1-ol) are not extensively available in the public domain.[1] This document, therefore, provides a comprehensive framework based on the chemical properties of indole-containing compounds and established best practices in preclinical drug development to guide a researcher in systematically establishing a robust in vivo dosing regimen.[1][2]

Introduction: The Scientific Rationale

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The subject of this guide, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, is a chloro-substituted indole derivative. The presence of a chlorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[6]

The development of any novel chemical entity for in vivo use is a meticulous process aimed at defining a therapeutic window—maximizing efficacy while minimizing toxicity.[2][7] This requires a systematic approach, beginning with formulation development and progressing through a tiered series of in vivo studies.[1][8] These application notes will provide the causal logic and step-by-step protocols to navigate this process.

Pre-Formulation and Initial Characterization

Before any in vivo administration, a thorough understanding of the compound's fundamental properties is essential. This data informs every subsequent step, from vehicle selection to initial dose estimates.

Physicochemical Characterization

The primary challenge for many new chemical entities, particularly those with aromatic ring systems like indoles, is poor aqueous solubility.[9][10] This directly impacts bioavailability and dictates the formulation strategy.

Table 1: Essential Physicochemical & In Vitro Data

Parameter Description Rationale & Implication for In Vivo Studies
Aqueous Solubility Measured at various pH levels (e.g., 2.0, 7.4, 9.0) to understand pH-dependent solubility. Determines if simple aqueous vehicles are feasible. Poor solubility necessitates enabling formulations (e.g., co-solvents, surfactants, cyclodextrins).[11][12]
LogP / LogD Measures the lipophilicity of the compound. High lipophilicity often correlates with poor aqueous solubility but good membrane permeability (potential for oral absorption).
In Vitro Potency (EC₅₀/IC₅₀) The concentration at which the compound elicits 50% of its maximal effect in a relevant cell-based assay. Provides a starting point for estimating a therapeutically relevant dose for efficacy studies.[13]
In Vitro Cytotoxicity (CC₅₀) The concentration that causes 50% cell death in a relevant cell line (e.g., HepG2 for liver toxicity). Used to estimate a starting dose for tolerability studies, which should be well below the cytotoxic concentration.[13]

| Chemical Stability | Stability in potential vehicle components and at different pH values and temperatures. | Ensures the compound does not degrade in the formulation before or after administration, which would lead to inaccurate dosing. |

Formulation Development: Enabling In Vivo Exposure

The goal of formulation is to deliver a stable, homogenous, and bioavailable dose of the compound to the animal model.[14] For a poorly soluble compound, a systematic approach to vehicle selection is critical.

Workflow for Vehicle Selection

The following diagram outlines a decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Formulation Strategy Workflow cluster_1 Tier 1: Simple Systems cluster_2 Tier 2: Complex Systems cluster_3 Tier 3: Advanced Systems start Start: Compound with Poor Aqueous Solubility solubility Assess Solubility in Common Excipients start->solubility ph_adjust pH Adjustment (if ionizable) solubility->ph_adjust Ionizable? cosolvent Co-solvents (PEG400, DMSO, ethanol) solubility->cosolvent Non-ionizable surfactant Surfactants (Tween 80, Kolliphor) ph_adjust->surfactant Inadequate cosolvent->surfactant Inadequate end_iv Final Formulation (Parenteral) cosolvent->end_iv Parenteral Route (IV, IP, SC) cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin Precipitation or Viscosity Issues surfactant->end_iv lipid Lipid-Based (SEDDS) cyclodextrin->lipid Inadequate end_po Final Formulation (Oral) cyclodextrin->end_po Oral Route nano Nanosuspension lipid->nano Still Poor Bioavailability lipid->end_po nano->end_po

Caption: Workflow for selecting a suitable formulation strategy.

Protocol: Preparation of a Co-Solvent Formulation for Parenteral Dosing

This protocol is a common starting point for early-stage in vivo studies.

Objective: To prepare a 10 mg/mL solution of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in a vehicle suitable for intraperitoneal (IP) or intravenous (IV) injection in mice.

Materials:

  • 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG 400 (Polyethylene Glycol 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weighing: Accurately weigh the required amount of the compound. For a 1 mL final volume at 10 mg/mL, weigh 10 mg.

  • Initial Solubilization: Add the compound to a sterile microcentrifuge tube. Add 100 µL of DMSO (10% of final volume). Vortex or sonicate until the compound is fully dissolved.[14] Causality: DMSO is a powerful solvent used to initially dissolve the hydrophobic compound before it is introduced to the aqueous-based vehicle.

  • Adding Co-solvents: Add 400 µL of PEG 400 (40% of final volume). Vortex to mix. Causality: PEG 400 is a less toxic co-solvent that helps maintain solubility as the aqueous component is added.

  • Adding Surfactant: Add 50 µL of Tween 80 (5% of final volume). Vortex to mix. Causality: Tween 80 is a surfactant that prevents the compound from precipitating out of solution upon injection and dilution in the bloodstream.

  • Final Dilution: Slowly add 450 µL of sterile saline to reach the final volume of 1 mL, vortexing between additions.

  • Final Check & Sterilization: Visually inspect the solution for any precipitation. The final solution should be clear. Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[14]

Table 2: Example Formulation Vehicles

Route Vehicle Composition (Example) Max % DMSO Notes
Oral (PO) 0.5% Methylcellulose + 0.1% Tween 80 in water N/A Suitable for suspensions.
Intraperitoneal (IP) 10% DMSO, 40% PEG 400, 50% Saline 10% Common for initial tolerability and efficacy studies.

| Intravenous (IV) | 5% DMSO, 10% Kolliphor EL, 85% Saline | 5% | Requires careful formulation to avoid precipitation and hemolysis. |

In Vivo Study Design and Protocols

In vivo studies should be conducted in a stepwise manner to gather data logically and ethically, minimizing animal use.[8][15]

Study 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)

Objective: To determine the tolerability of the compound and identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[7][16]

Animal Model:

  • Species: Mouse (common initial species due to cost, handling, and availability of models).[17][18]

  • Strain: C57BL/6 or BALB/c are common inbred strains.

  • Sex: Use both males and females initially.

  • Age: 6-8 weeks.

Protocol:

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose (e.g., 1-5 mg/kg). Plan a dose escalation scheme, typically using a geometric progression (e.g., 5, 15, 50 mg/kg).[8]

  • Group Allocation: Assign a small group of animals (n=3-5 per group) to each dose level, including a vehicle-only control group.

  • Administration: Administer a single dose of the compound via the chosen route (e.g., IP).

  • Monitoring & Clinical Observations: Monitor animals daily for 7-14 days for:

    • Body Weight: A loss of >15-20% is a common sign of toxicity.

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of pain or distress.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.[19]

Study 2: Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This helps determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC).[20]

Protocol:

  • Dose Selection: Choose one or two doses well below the MTD (e.g., 10 mg/kg).

  • Group Allocation: Assign animals (n=3 per time point) to the study.

  • Administration: Administer a single dose of the compound (IV and PO routes are often compared to determine oral bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound.

  • Data Interpretation: The resulting concentration-time curve will reveal the compound's half-life, which is critical for designing the dosing schedule (e.g., once daily vs. twice daily) for subsequent efficacy studies.[13]

Study 3: In Vivo Efficacy Study

Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.

Protocol:

  • Model Selection: Choose an animal model that is relevant to the compound's hypothesized mechanism of action or therapeutic area (e.g., a tumor xenograft model for an anticancer agent).[18][20]

  • Group Allocation: Randomize animals into several groups:

    • Vehicle Control

    • Positive Control (a known effective drug, if available)

    • Treatment groups (at least 2-3 dose levels below the MTD)

  • Dosing Regimen: Administer the compound based on the PK data. For example, if the half-life is 8 hours, a twice-daily dosing schedule might be appropriate.

  • Efficacy Endpoints: Measure relevant outcomes at predetermined time points. This could include tumor volume, inflammatory markers, behavioral changes, or other disease-specific readouts.

  • Data Analysis: Statistically compare the outcomes between the treatment and control groups to determine if the compound has a significant therapeutic effect.

Caption: A typical preclinical workflow for a novel compound.

Conclusion and Future Directions

This document provides a foundational framework for initiating in vivo studies with the novel compound 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. The progression from formulation to MTD, PK, and efficacy studies is a self-validating system, where the data from each step informs the design of the next.[8] It is imperative that all animal studies are conducted ethically and in accordance with institutional and national guidelines.[21][22] The successful execution of these protocols will generate the critical data needed to assess the therapeutic potential of this compound and make informed decisions about its future development.

References

  • Role of animal models in biomedical research: a review - PMC. (n.d.).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20).
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.).
  • How necessary are animal models for modern drug discovery? - Taylor & Francis. (2021, September 3).
  • The (misleading) role of animal models in drug development - Frontiers. (n.d.).
  • Special Issue : Rodent Animal Models for Drug Discovery - MDPI. (n.d.).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities - Benchchem. (n.d.).
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds - Benchchem. (n.d.).
  • Dose-ranging studies (including discovery, preclinical and clinical) - GARDP Revive. (n.d.).
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed. (2021, March 18).
  • Dose Range Finding Studies - Charles River Laboratories. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9).
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19).
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • MHRA approach to medicines using non-animal methods - GOV.UK. (2026, March 25).
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives - Journal of Young Pharmacists. (2024, August 23).

Sources

Application

Application Note: 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol as a Strategic Precursor in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Structural Rationale The indole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity[1]. Within this class, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-5-chloroindole) serves as a highly versatile, bifunctional building block.

Mechanistic Causality: Why this specific scaffold?
  • Metabolic Shielding via C5-Chlorination: The C5 position of the indole ring is notoriously susceptible to cytochrome P450-mediated oxidative metabolism. The introduction of a strongly electronegative chlorine atom at this position serves a dual purpose: it blocks metabolic hydroxylation (enhancing pharmacokinetic half-life) and increases the overall lipophilicity of the molecule, which is critical for central nervous system (CNS) penetration and membrane permeability[2].

  • The N-Hydroxyethyl Linker: Direct N-alkylation of indoles with complex, bulky side chains often suffers from poor yields and regioselectivity issues (N- vs. C3-alkylation). By installing a simple 2-hydroxyethyl group, chemists create a reliable, sterically unhindered primary alcohol handle. This terminal hydroxyl can be easily converted into a leaving group (mesylate/tosylate), oxidized to a carboxylic acid, or utilized in Mitsunobu etherifications, allowing for late-stage divergent synthesis.

Experimental Methodologies & Protocols

The traditional synthesis of N-hydroxyethyl indoles relies on the alkylation of the indole nitrogen using 2-bromoethanol and a strong base (e.g., NaH). However, this method often leads to unwanted O-alkylation or di-alkylation byproducts.

To ensure a self-validating and scalable system, the following protocol utilizes ethylene carbonate as a "green" alkylating agent. Ethylene carbonate acts as both the reagent and the source of the hydroxyethyl group, driven forward by the evolution of carbon dioxide gas[3].

Protocol A: Green Synthesis via Ethylene Carbonate

Causality of Reagents:

  • Potassium Carbonate ( K2​CO3​ ): Provides sufficient basicity to deprotonate the indole N-H without the pyrophoric hazards associated with sodium hydride.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant, essential for stabilizing the polar transition state during the ring-opening of ethylene carbonate[4].

Materials:

  • 5-Chloro-1H-indole (1.0 eq, 10.0 mmol)

  • Ethylene carbonate (1.2 eq, 12.0 mmol)

  • Anhydrous K2​CO3​ (1.5 eq, 15.0 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indole (1.51 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvation: Flush the flask with nitrogen gas for 5 minutes. Add 25 mL of anhydrous DMF via syringe and stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add ethylene carbonate (1.05 g, 12.0 mmol) in one portion. Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath[3].

  • Monitoring: Stir the reaction for 12–16 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The product spot will appear lower (more polar) than the starting material under UV light (254 nm).

  • Quenching & Workup: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold distilled water to precipitate inorganic salts and dissolve the DMF. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 2-(5-chloro-1H-indol-1-yl)ethan-1-ol as a pale yellow oil/solid.

Protocol B: Downstream Conversion to Aminoethyl Indole

To convert the synthesized alcohol into an amine (a precursor for tryptamine analogs), a two-step mesylation-azidation sequence is preferred over direct amination to prevent secondary amine formation.

  • Mesylation: Dissolve the alcohol (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, wash with water, and concentrate.

  • Azidation & Reduction: Dissolve the crude mesylate in DMF. Add Sodium Azide ( NaN3​ , 2.0 eq) and heat to 70 °C for 4 hours. Following aqueous workup, reduce the azide using the Staudinger reaction (Triphenylphosphine, H2​O , THF) at room temperature for 12 hours to yield 2-(5-chloro-1H-indol-1-yl)ethan-1-amine.

Applications in Drug Discovery

The 2-(5-chloro-1H-indol-1-yl)ethan-1-ol scaffold is utilized across diverse therapeutic areas. The table below summarizes the quantitative and qualitative data regarding its functional derivatives.

Therapeutic AreaTarget Receptor / PathogenDerivative ClassStructural Rationale
Antiviral (HIV) HIV-1 Reverse TranscriptaseN-Alkyl Indole CarboxamidesThe 5-chloro group fits into the hydrophobic pocket of the NNRTI allosteric site, while the N-alkyl chain modulates solvent-exposed interactions[2].
Antiviral (GI) Murine Norovirus (MNV)SulfonylindolecarboxamidesN-hydroxyethyl and related derivatives exhibit EC50​ values in the sub-micromolar range (e.g., 0.2–1.2 µM) by acting at the onset of viral RNA replication.
CNS Disorders 5-HT / Melatonin ReceptorsAminoethyl Indoles (Tryptamines)The N-aminoethyl chain mimics the endogenous neurotransmitter serotonin, while the C5-chlorine prevents rapid enzymatic degradation[1].
Inflammation COX-1 / COX-2Indole-1-acetic acidsOxidation of the primary alcohol yields acetic acid derivatives, acting as bioisosteres to classical NSAIDs like indomethacin.

Experimental Workflows & Pathway Visualizations

The following workflow illustrates the divergent synthetic utility of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. By utilizing distinct chemical transformations on the terminal hydroxyl group, medicinal chemists can access entirely different pharmacological spaces.

Workflow SM 5-Chloro-1H-indole Reagent Ethylene Carbonate K2CO3, DMF, 100°C SM->Reagent Product 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Key Precursor) Reagent->Product Path1 Mesylation & Azidation (Staudinger Reduction) Product->Path1 Path2 Oxidation (Jones or TEMPO/BAIB) Product->Path2 Path3 Mitsunobu Reaction (Phenols, DIAD, PPh3) Product->Path3 End1 Aminoethyl Indoles (5-HT/Melatonin Ligands) Path1->End1 End2 Indole-1-acetic Acids (COX/CRTH2 Inhibitors) Path2->End2 End3 Aryl Ether Derivatives (Antimicrobial Agents) Path3->End3

Fig 1: Divergent synthetic pathways from 2-(5-chloro-1H-indol-1-yl)ethan-1-ol to various API classes.

References

  • Williams, T. M., et al. "US5527819A - Inhibitors of HIV reverse transcriptase." Google Patents. Available at:[2]

  • ACS Publications. "Hyperbranched Polyesters Based on Indole- and Lignin-Derived Monomeric Aromatic Aldehydes." Biomacromolecules. Available at:[Link][3]

  • MDPI. "Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis." Molecules. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic realities of indole functionalization. The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol via the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic realities of indole functionalization. The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol via the N-alkylation of 5-chloroindole is a foundational reaction in drug development. However, achieving high yields requires navigating competing side reactions, regioselectivity issues, and reagent bifunctionality.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to ensure your synthetic workflows are robust and reproducible.

Mechanistic Workflow & Reaction Pathways

The N-hydroxyethylation of 5-chloroindole can be achieved via two primary pathways. Understanding the mechanistic divergence between the classical haloalkane route and the modern carbonate route is critical for optimizing reaction yields.

G cluster_A Method A: Haloalkane Route cluster_B Method B: Carbonate Route SM 5-Chloroindole (Ambident Nucleophile) BaseA NaH / DMF (Strong Base) SM->BaseA Deprotonation BaseB K2CO3 or DABCO (Catalytic Base) SM->BaseB Activation IntermediateA Indolate Anion BaseA->IntermediateA ReagentA 2-Bromoethanol (SN2 Attack) IntermediateA->ReagentA SideA O-Alkylated Ether (Over-reaction) ReagentA->SideA Excess Reagent Product 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Target Product) ReagentA->Product Kinetic Control ReagentB Ethylene Carbonate (120°C Melt) BaseB->ReagentB SideB CO2 Gas (Thermodynamic Sink) ReagentB->SideB Byproduct ReagentB->Product Decarboxylation

Mechanistic pathways for N-hydroxyethylation of 5-chloroindole.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a mixture of N-alkylated and O-alkylated (ether) products when using 2-bromoethanol? Causality: 2-bromoethanol is a bifunctional electrophile. Under the strong basic conditions required to deprotonate 5-chloroindole (pKa ~17), the primary hydroxyl group of your newly synthesized product, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, can also be deprotonated. This newly formed alkoxide acts as a nucleophile, attacking a second equivalent of 2-bromoethanol to form an unwanted ether side product. Solution: Strict stoichiometric control is paramount. Never exceed 1.05–1.1 equivalents of 2-bromoethanol. Alternatively, adding the alkylating agent via a syringe pump over 2 hours minimizes the localized concentration of the electrophile, favoring the kinetic N-alkylation of the highly nucleophilic indolate over the O-alkylation of the product.

Q2: I am seeing significant unreacted 5-chloroindole. How do I push the reaction to completion? Causality: The electron-withdrawing chlorine atom at the 5-position slightly increases the acidity of the indole N-H but significantly decreases the overall nucleophilicity of the resulting indolate anion. If you are using a weak base (e.g., K₂CO₃) in a low-boiling solvent like acetonitrile, the equilibrium concentration of the reactive indolate is simply too low to drive the reaction forward[1]. Furthermore, water impurities in the solvent will rapidly quench the indolate[1]. Solution: Switch to a stronger base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF or DMSO[1]. If using alkyl chlorides or bromides, adding a catalytic amount of Potassium Iodide (KI) will accelerate the reaction via an in-situ Finkelstein reaction[1].

Q3: What is the mechanistic advantage of using ethylene carbonate over 2-bromoethanol? Causality: Ethylene carbonate serves as a masked, highly reactive electrophile that avoids the generation of free halide leaving groups. The reaction proceeds via the nucleophilic attack of the indole nitrogen on the aliphatic carbon of the carbonate. This is followed by the extrusion of CO₂ gas. This decarboxylation acts as an irreversible thermodynamic sink, driving the reaction to completion[2]. Solution: By utilizing ethylene carbonate, you can transition from a stoichiometric strong base (NaH) to a catalytic mild base (DABCO or K₂CO₃)[3]. This natively prevents O-alkylation, as the basicity of the system is insufficient to deprotonate the resulting primary alcohol, resulting in a cleaner, greener, and higher-yielding reaction.

Q4: How do I prevent C3-alkylation and ensure strict N-regioselectivity? Causality: Indoles are ambident nucleophiles. While the nitrogen atom is the most acidic site, the C3 position is the most nucleophilic site due to the innate electronic nature of the indole core. Under acidic conditions or in the presence of certain transition metal catalysts (like Cu or Ir), the reaction is heavily biased toward C3-alkylation[4]. Solution: N-alkylation is kinetically favored only when the indole is fully deprotonated to form the indolate anion[5]. Ensure complete deprotonation by allowing the indole and base to stir for at least 30 minutes before introducing the electrophile. Maintain strictly basic conditions throughout the workflow.

Validated Experimental Protocols

Protocol A: Classical Kinetic Control (NaH / 2-Bromoethanol)

This protocol utilizes strong basic conditions to force the formation of the indolate anion. It requires strict anhydrous techniques.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-chloroindole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: The evolution of H₂ gas must be observed. The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the indolate anion.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.1 equiv) dropwise over 15 minutes to minimize local concentration spikes.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material (R_f ~0.6) and the appearance of a more polar product spot (R_f ~0.3).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Thermodynamic Green Route (Ethylene Carbonate)

This protocol leverages decarboxylation as a thermodynamic driving force, eliminating the need for hazardous strong bases and preventing over-alkylation.

  • Preparation: Charge a flask with 5-chloroindole (1.0 equiv), ethylene carbonate (1.5 equiv), and K₂CO₃ (0.1 equiv) or DABCO (0.1 equiv).

  • Solvation: Add a minimal amount of DMF (1-2 mL per gram of indole) to facilitate initial stirring, or run neat if the melt is homogenous.

  • Activation: Heat the mixture to 120 °C under a reflux condenser.

    • Self-Validation Checkpoint: At 120 °C, constant bubbling indicates CO₂ evolution. The cessation of bubbling is a macroscopic indicator that the decarboxylation (and thus the reaction) is nearing completion.

  • Propagation: Stir for 8–12 hours until complete consumption of the starting material is confirmed by LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify by recrystallization or flash chromatography.

Quantitative Data & Condition Optimization

Use the following table to benchmark your experimental conditions against expected outcomes.

ParameterProtocol A (Haloalkane Route)Protocol B (Carbonate Route)
Alkylating Agent 2-Bromoethanol (1.1 equiv)Ethylene Carbonate (1.5 - 2.0 equiv)
Base Required NaH (1.2 equiv)K₂CO₃ or DABCO (0.1 - 0.5 equiv)
Solvent System Anhydrous DMFNeat (Melt) or minimal DMF
Reaction Temperature 0 °C to 25 °C120 °C
Reaction Time 4 - 6 hours8 - 12 hours
Expected Yield 65% - 75%85% - 95%
Primary Side Product O-alkylated ether, C3-alkylated indoleUnreacted starting material (if temp is too low)
Scalability & Safety Moderate (Exothermic deprotonation)Excellent (Atom-economical, natively safe)

References

  • BenchChem. Optimizing reaction conditions for N-alkylation of indoles.1

  • Molecules (PMC). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones.2

  • J Am Chem Soc (PMC). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.4

  • Google Patents. US3012040A - Process for n-alkylation of indoles.5

  • Org Process Res Dev (ResearchGate). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.3

Sources

Optimization

Technical Support Center: Optimizing Long-Term Storage for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Welcome to the Technical Support Hub for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol . This resource is engineered for researchers, analytical scientists, and drug development professionals who require uncompromised chemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol . This resource is engineered for researchers, analytical scientists, and drug development professionals who require uncompromised chemical integrity for their assays. Indole derivatives are notoriously vulnerable to environmental stressors, and the presence of the N-ethanol appendage in this specific compound introduces unique hygroscopic considerations that must be managed to prevent degradation.

Diagnostic Desk: Troubleshooting FAQs

Q: Why has my solid batch of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol shifted from an off-white powder to a pinkish-brown solid? Causality & Mechanism: The color change is a classic hallmark of indole oxidation and photo-degradation. The pyrrole ring of the indole core is highly electron-rich. Even with the slight electron-withdrawing inductive effect of the 5-chloro substituent, the C2 and C3 positions remain highly susceptible to electrophilic attack by molecular oxygen (O2) and Reactive Oxygen Species (ROS)[1]. Exposure to ambient light catalyzes this process, leading to ring-opening or the formation of oxindole and isatin derivatives, which exhibit strong chromophores (pink/brown hues)[2][3]. Actionable Solution: Discard heavily discolored batches if purity falls below your assay threshold (typically <95%). To prevent this, always store the solid under an inert blanket of Argon—which is denser than Nitrogen and better displaces oxygen in the vial headspace—and use amber glass vials to block UV/Vis radiation[2][4].

Q: I prepared a 10 mM stock solution in DMSO, but its biological activity dropped after a week at 4°C. Why? Causality & Mechanism: Indole derivatives degrade exponentially faster in solution than in their solid state[2]. Solvents can harbor dissolved oxygen, and even high-grade DMSO can absorb moisture over time, facilitating radical-mediated degradation and hydrolysis. Actionable Solution: Aqueous or solvent-based stock solutions should not be stored long-term at 4°C. Prepare stock solutions in anhydrous, degassed DMSO. Immediately divide the stock into single-use aliquots and freeze at -20°C or -80°C[5].

Q: The solid compound has become clumpy and difficult to weigh. How do I handle this? Causality & Mechanism: The N-alkylated ethanol group (-CH2CH2OH) contains a primary hydroxyl group, which readily acts as a hydrogen bond donor and acceptor with ambient water vapor. This hygroscopic nature causes the powder to absorb moisture, leading to physical caking. Actionable Solution: Store the primary container in a vacuum desiccator containing active desiccant (e.g., indicating silica gel or molecular sieves)[4]. Allow the container to reach room temperature in the desiccator before opening to prevent condensation on the cold powder.

Visualizing the Threat: Degradation Pathways

IndoleDegradation Root 2-(5-chloro-1H-indol-1-yl)ethan-1-ol O2 Oxygen / ROS Exposure Root->O2 Electron-rich pyrrole ring Light UV / Visible Light Root->Light Photo-excitation Moisture Moisture / Humidity Root->Moisture Primary alcohol group Oxindole Oxindole / Isatin Derivatives (+16 or +32 Da) O2->Oxindole Electrophilic attack at C2/C3 Dimers Dimerization Products (Colored Impurities) Light->Dimers Radical formation Hbond H-Bonding Alterations (Physical Caking) Moisture->Hbond Hygroscopic absorption

Mechanistic degradation pathways of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol under environmental stress.

Quantitative Impact of Storage Conditions

To underscore the necessity of stringent storage, the following table synthesizes the expected stability profiles of indole derivatives under various conditions, extrapolated from stability studies on structurally analogous halogenated and hydroxylated indoles[3][6].

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (Solid)Est. Shelf Life (10mM DMSO)Primary Degradation Risk
Room Temp (20°C)Ambient AirClear Glass< 2 Months< 48 HoursPhoto-oxidation, Moisture
4°C (Fridge)Ambient AirClear Glass6 Months1-2 WeeksOxidation, Condensation
-20°C (Freezer)Ambient AirAmber Glass12-18 Months1 MonthSlow Oxidation
-20°C (Freezer) Argon Purged Amber Glass + PTFE > 24 Months 6-12 Months Minimal (Optimal)

Protocol Vault: Self-Validating Methodologies

To guarantee trustworthiness, our protocols are designed as self-validating systems. Every workflow includes internal checks to verify that the procedure was executed successfully, preventing downstream experimental failure.

Protocol A: Master Aliquoting & Inert Storage Workflow

Objective: Isolate 2-(5-chloro-1H-indol-1-yl)ethan-1-ol from atmospheric oxygen, light, and moisture to maximize longevity.

  • Equilibration (Self-Validation Step 1): Remove the bulk container from the -20°C freezer and place it in a desiccator. Wait 30-60 minutes until it reaches room temperature.

    • Validation Check: If condensation forms on the outside of the bottle, it was opened too early. Do not open until completely dry.

  • Environment Prep: Conduct all handling inside a glove box purged with Argon, or use a steady stream of Argon via a Schlenk line over the analytical balance[7].

  • Aliquoting: Weigh the solid into pre-tared, dry amber glass vials.

    • Causality: Amber glass blocks photons in the 300-500 nm range, preventing photo-excitation of the indole core[4].

  • Argon Blanketing: Gently blow a stream of Argon gas into the headspace of each vial for 5-10 seconds.

    • Causality: Argon is significantly denser than air (1.78 g/L vs 1.22 g/L) and will effectively sink to the bottom, displacing reactive oxygen.

  • Sealing (Self-Validation Step 2): Cap immediately with PTFE-lined screw caps.

    • Validation Check: Wrap the cap boundary tightly with Parafilm. If the Parafilm cracks or becomes brittle during storage, the seal integrity is compromised, and the vial should be flagged for QC before use.

  • Storage: Transfer the sealed aliquots to a dedicated -20°C freezer[5].

StorageWorkflow A 1. Baseline QC (HPLC/NMR) B 2. Inert Atmosphere Handling (Glovebox) A->B Purity > 98% C 3. Aliquoting (Amber Vials) B->C Moisture < 10ppm D 4. Argon Purge & PTFE Seal C->D Minimize headspace E 5. Storage (-20°C, Dark) D->E Self-Validation: Seal Integrity

Self-validating workflow for the long-term storage and aliquoting of sensitive indole derivatives.

Protocol B: HPLC Stability Assessment

Objective: Verify the chemical integrity of the compound after prolonged storage or suspected mishandling.

  • Sample Prep: Dissolve 1 mg of the stored 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in 1 mL of HPLC-grade Acetonitrile.

  • Control Prep (Self-Validation Step): Concurrently prepare a fresh solution from a known, certified reference standard stored at -80°C.

    • Validation Check: Running the reference standard ensures your mobile phase and column are functioning correctly and that degradation isn't occurring during the injection process.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) keeps the free silanol groups on the stationary phase protonated, preventing peak tailing of the mildly basic indole nitrogen[5].

    • Detection: UV at 220 nm and 280 nm (characteristic indole absorbance bands)[5].

  • Analysis: Compare the chromatogram of the stored sample to the reference. Look for new peaks eluting earlier than the main peak.

    • Causality: Oxidation products (like oxindoles) incorporate highly electronegative oxygen atoms, making them more polar than the parent compound. Consequently, they will elute earlier on a reverse-phase C18 column.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Extraction &amp; Purification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Welcome to the Technical Support Center. The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol via the N-alkylation of 5-chloroindole with 2-bromoethanol is a foundational workflow in the development of indole-based ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol via the N-alkylation of 5-chloroindole with 2-bromoethanol is a foundational workflow in the development of indole-based therapeutics. However, the ambident nature of the indole anion and the high boiling point of typical reaction solvents (like DMF) often result in complex impurity profiles during downstream extraction.

This guide provides mechanistic troubleshooting insights, quantitative impurity profiling, and self-validating protocols to ensure the high-purity isolation of your target molecule.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: During LC-MS analysis of my crude extract, I observe a significant isomer peak with the exact same m/z as my target. What is this impurity, and how do I prevent it? A1: You are likely observing the C3-alkylated byproduct, 2-(5-chloro-1H-indol-3-yl)ethan-1-ol. The indole nucleus is an ambident nucleophile with reactive sites at both the N1 and C3 positions [1]. While the C3 position is inherently more nucleophilic in the neutral state, full deprotonation of the N-H bond shifts the electron density to heavily favor N-alkylation [1]. If you use a weak base (such as K₂CO₃) or if ambient moisture quenches your strong base, incomplete deprotonation occurs. This allows the neutral indole to react at the C3 position. Causative Fix: Ensure strictly anhydrous conditions. Use a strong base such as Sodium Hydride (NaH) (1.2–1.5 eq) in a polar aprotic solvent like DMF to generate the indolate anion completely before introducing the 2-bromoethanol[1].

Q2: My ethyl acetate (EtOAc) extracts are persistently contaminated with DMF and unreacted 2-bromoethanol. How can I optimize the liquid-liquid extraction? A2: DMF is highly miscible with water but partitions significantly into EtOAc, dragging polar impurities (like residual 2-bromoethanol) into your organic phase. Standard water washes are thermodynamically insufficient to break the EtOAc-DMF solvation complex. Causative Fix: Implement a 5% aqueous Lithium Chloride (LiCl) wash. LiCl drastically increases the ionic strength of the aqueous phase, breaking the solvation complex and forcing DMF into the aqueous layer.

Q3: I am seeing degradation products and a darkened reaction mixture during the extraction workup. What causes this? A3: Indoles are highly sensitive to autoxidation and polymerization, especially under prolonged exposure to strong bases at elevated temperatures [2]. If the reaction is not properly quenched before extraction, residual base will catalyze the degradation of the product during the solvent concentration step. Causative Fix: Always quench the reaction at 0 °C with saturated aqueous NH₄Cl prior to phase separation. This neutralizes residual NaH and buffers the aqueous layer, preventing base-catalyzed degradation [3].

Part 2: Visualizing Causality & Workflows

G SM 5-Chloroindole + 2-Bromoethanol StrongBase Strong Base (NaH) Polar Aprotic (DMF) SM->StrongBase Complete Deprotonation WeakBase Weak Base (K2CO3) or Moisture SM->WeakBase Incomplete Deprotonation N_Alk N-Alkylation (Target Product) StrongBase->N_Alk Kinetically & Thermodynamically Favored C_Alk C3-Alkylation (Major Impurity) WeakBase->C_Alk Neutral Indole Reactivity Degradation Degradation / Elimination WeakBase->Degradation High Temp (>80°C)

Logical pathway of base selection dictating N- vs C-alkylation regioselectivity.

Workflow React Crude Reaction Mixture (DMF, Product, Impurities) Quench Quench (0°C) Sat. NH4Cl (aq) React->Quench Extract Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract Wash Organic Layer Wash (5% LiCl aq. -> Brine) Extract->Wash Dry Drying & Concentration (Na2SO4, in vacuo) Wash->Dry Purify Flash Chromatography (Hexane:EtOAc) Dry->Purify

Step-by-step liquid-liquid extraction and purification workflow.

Part 3: Quantitative Data & Impurity Profiling

Understanding the chromatographic behavior of your impurities is critical for successful isolation. Below is a summary of the typical impurity profile encountered during this extraction.

Impurity ProfileStructural OriginCausalityTypical R_f (Hex:EtOAc 7:3)Mitigation Strategy
Unreacted 5-Chloroindole Starting MaterialIncomplete alkylation; degraded 2-bromoethanol.~0.65Increase alkylating agent equivalents; monitor via LC-MS.
C3-Alkylated Isomer 2-(5-chloro-1H-indol-3-yl)ethan-1-olIncomplete deprotonation; weak base usage [1].~0.50Use NaH in anhydrous DMF; ensure complete anion formation.
N,C-Dialkylated Product Over-alkylation at N1 and C3Excess 2-bromoethanol and prolonged heating.~0.40Strictly control stoichiometry (1.1 eq); lower reaction temperature.
Residual 2-Bromoethanol Alkylating AgentIncomplete aqueous wash during extraction.~0.80 (UV inactive, stains with KMnO₄)Implement 5% LiCl aqueous washes; basic aqueous wash.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step extraction and purification methodology. Each step contains a built-in validation checkpoint to confirm systemic success before proceeding.

Step 1: Reaction Quenching

  • Action: Cool the completed reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl dropwise to the stirring solution.

  • Self-Validation: Observe the reaction surface. The complete cessation of hydrogen gas (H₂) bubbling confirms the total neutralization of excess NaH.

Step 2: Phase Separation

  • Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 3× the reaction volume) and transfer to a separatory funnel.

  • Self-Validation: A sharp, immediate phase boundary indicates successful salt buffering. If an emulsion forms, the aqueous layer lacks sufficient ionic strength; add solid NaCl until the layers resolve.

Step 3: Organic Layer Washing (Critical for DMF Removal)

  • Action: Separate the organic layer and wash it sequentially with 5% aqueous LiCl (3 × 50 mL), followed by saturated brine (1 × 50 mL).

  • Self-Validation: The volume of the organic layer will visibly decrease after the first LiCl wash as DMF partitions into the aqueous phase. A TLC spot of the organic layer will show the complete disappearance of the heavy, UV-active baseline smear characteristic of DMF.

Step 4: Drying & Concentration

  • Action: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo at a water bath temperature not exceeding 40 °C.

  • Self-Validation: Upon swirling the flask, the Na₂SO₄ should be free-flowing (like snow), not clumped. Clumping indicates residual water remains; add more drying agent until it flows freely.

Step 5: Flash Chromatography

  • Action: Purify the resulting crude oil using silica gel flash chromatography, applying a gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc.

  • Self-Validation: The target 2-(5-chloro-1H-indol-1-yl)ethan-1-ol will elute as a distinct, UV-active band, clearly separated from the faster-eluting unreacted 5-chloroindole (R_f ~0.65) and the slower-eluting C3-isomer.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

Optimization

Technical Support Center: Resolving Peak Tailing for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(5-chloro-1H-indol-1-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(5-chloro-1H-indol-1-yl)ethan-1-ol .

This molecule presents a unique set of retention mechanisms: a highly hydrophobic, halogenated aromatic core (5-chloroindole) paired with a polar, hydrogen-bonding tail (N-ethanol). This dichotomy often leads to peak asymmetry and tailing. This guide provides self-validating protocols and mechanistic insights to restore peak symmetry and quantitative accuracy for your assays.

Mechanistic Profiling: Why Does This Specific Molecule Tail?

Unlike typical pharmaceutical amines, the nitrogen in 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is part of an aromatic indole ring and is practically non-basic. Therefore, traditional ion-exchange tailing with deprotonated silanols is not the primary culprit[1]. Instead, peak tailing for this compound is driven by two distinct mechanisms:

  • Secondary Hydrogen Bonding: The terminal primary hydroxyl group (-OH) acts as a strong hydrogen bond donor and acceptor. It interacts heavily with residual, unendcapped silanols (Si-OH) on the silica stationary phase, creating a secondary retention mechanism that drags the peak tail[2].

  • Hydrophobic Mismatch (Solvent Effect): The 5-chloroindole core is highly hydrophobic, often requiring strong organic solvents (like DMSO or >80% Methanol) for sample dissolution. Injecting this strong solvent plug into a highly aqueous mobile phase causes localized precipitation or "smearing" at the column head, manifesting as severe peak distortion[3].

Diagnostic Workflow

Before altering mobile phases or replacing hardware, you must isolate whether the tailing is chemical (analyte-specific) or physical (system/column degradation). Follow this logical decision tree:

G Start Peak Tailing Detected (As > 1.5) CheckProbe Inject Neutral Probe (e.g., Toluene) Start->CheckProbe IsProbeTailing Does the neutral probe tail? CheckProbe->IsProbeTailing Physical Physical Issue (All peaks tail) IsProbeTailing->Physical Yes Chemical Chemical Issue (Only analyte tails) IsProbeTailing->Chemical No Frit Blocked Frit or Column Void Physical->Frit ExtraVol Excess Extra-Column Volume Physical->ExtraVol Silanol Silanol H-Bonding (with -OH group) Chemical->Silanol Solvent Sample Solvent Mismatch Chemical->Solvent

Diagnostic decision tree for isolating chemical vs. physical peak tailing mechanisms.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My asymmetry factor ( As​ ) for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is 2.1. How do I know if it's a silanol interaction or a blocked frit? A1: You must run a system suitability test using a neutral, non-hydrogen-bonding probe (e.g., toluene or uracil). Peak tailing is defined mathematically when the asymmetry factor ( As​ ) exceeds 1.2, though values up to 1.5 are often acceptable depending on the assay[4]. If the neutral probe yields a symmetrical peak ( As​ < 1.2) but your indole compound tails, the issue is chemical (secondary H-bonding interactions). If both peaks tail equally, you have a physical deformation, such as a blocked inlet frit or a void at the head of the column[3].

Q2: I am using a standard C18 column. Why is the hydrogen bonding so severe? A2: Standard C18 columns rely on silica supports. Even with state-of-the-art bonding, steric hindrance prevents complete functionalization, leaving approximately 50% of the silica surface as unreacted silanols[4]. These silanols form strong hydrogen bonds with the primary alcohol of your analyte. To resolve this, switch to a fully end-capped column, a polar-embedded phase (which shields residual silanols), or a Pentafluorophenyl (PFP) column. PFP phases offer alternative retention mechanisms (pi-pi, dipole, and halogen bonding) that are highly complementary to the 5-chloroindole structure.

Q3: Can I adjust the mobile phase pH to fix this, even though the molecule isn't basic? A3: Yes. While your molecule lacks a basic amine, residual silanols on the column become ionized (Si-O⁻) at pH > 3.0, making them aggressively interactive[4]. Operating at a lower pH (e.g., pH 2.5 using 0.1% Formic Acid) ensures that surface silanols remain fully protonated and non-ionized[2]. This significantly reduces their capacity to participate in strong secondary interactions with your analyte's hydroxyl group[5].

Q4: Could my injection volume be causing the tailing? A4: Absolutely. This is known as volume or mass overload. If you are dissolving 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in 100% organic solvent and injecting >5 µL into a mobile phase that is 80% aqueous, the analyte will not partition properly at the column head[3]. The strong solvent carries a fraction of the analyte further down the column bed before it mixes with the mobile phase, resulting in a distorted, tailing peak.

Quantitative Data: Column & Modifier Selection

The following table summarizes the expected impact of various chromatographic parameters on the peak symmetry of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

ParameterConditionExpected Asymmetry ( As​ )Mechanism of Action
Stationary Phase Standard C18 (Unendcapped)> 2.0 (Severe Tailing)High exposure to active silanols[6].
Stationary Phase Polar-Embedded C181.1 - 1.3 (Excellent)Embedded amide/carbamate shields silanols[6].
Stationary Phase PFP (Pentafluorophenyl)1.0 - 1.2 (Optimal)Halogen/pi-pi interactions dominate over H-bonding.
Mobile Phase pH pH 7.0 (Phosphate Buffer)1.8 - 2.2 (Tailing)Silanols are ionized (Si-O⁻), increasing interaction[4].
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.2 - 1.4 (Good)Silanols are protonated, minimizing secondary forces[2].
Sample Diluent 100% DMSO (Strong Solvent)> 1.8 (Distortion)Hydrophobic mismatch causes column head smearing[3].
Experimental Protocols
Protocol A: Self-Validating Mobile Phase Optimization

Objective: Suppress chemical tailing (silanol interactions) through pH control and modifier selection.

  • Baseline Establishment: Prepare a 0.1 mg/mL solution of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in a diluent matching your initial mobile phase (e.g., 50:50 Water:Acetonitrile). Inject 2 µL onto your current column. Calculate the baseline As​ .

  • Aqueous Phase Adjustment: Replace the aqueous portion of your mobile phase with 0.1% Formic Acid in LC-MS grade water (yielding a pH of ~2.7). This protonates residual silanols[5].

  • Organic Modifier Swap: If tailing persists ( As​ > 1.5), switch the organic modifier from Acetonitrile to Methanol. Methanol is a polar protic solvent that actively competes for hydrogen bonding sites on the silica surface, masking silanol interactions with the analyte's hydroxyl group.

  • Validation: Re-inject the sample. A reduction in As​ confirms chemical tailing was the root cause and has been successfully mitigated.

Protocol B: Column Void and Frit Remediation

Objective: Clear physical blockages causing uniform peak tailing across all analytes.

  • Diagnostic Injection: Inject a 2 µL solution containing 0.1 mg/mL Toluene (neutral probe). If Toluene exhibits an As​ > 1.5, proceed to step 2[3].

  • Reverse Flush: Disconnect the column from the detector to prevent contamination of the flow cell. Reverse the column orientation (ensure this is permitted by the column manufacturer's guidelines)[4].

  • Solvent Wash: Flush the column directly to waste using 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) at 50% of the normal flow rate for at least 10 column volumes[4]. This removes particulate matter from the inlet frit.

  • Re-evaluation: Return the column to normal flow direction, equilibrate with mobile phase, and re-inject the Toluene probe. If tailing persists, a permanent column bed void has formed, and the column must be replaced.

References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. 6

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. 4

  • ACE / hplc.eu. "HPLC: Peak Tailing Interaction." hplc.eu. 5

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" lctsbible.com. 1

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." chromatographyonline.com.2

  • Chromatography Online. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." chromatographyonline.com. 3

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to NMR Spectrum Validation and Peak Assignment for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

This guide provides a comprehensive, in-depth methodology for the structural validation and complete NMR peak assignment of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth methodology for the structural validation and complete NMR peak assignment of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will leverage a suite of 1D and 2D NMR experiments to build an unassailable structural proof, comparing the results with related indole analogues to highlight key substituent effects.

The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds like 5-chloro-indole derivatives are of paramount importance due to their wide-ranging biological activities.[1] The precise characterization of these molecules is non-negotiable, as even minor structural ambiguities can lead to misinterpretation of structure-activity relationships (SAR) and costly failures in later-stage development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of molecular structures in solution.[1]

This guide focuses on 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, a molecule featuring an N-substituted, chlorinated indole core. The presence of multiple aromatic protons, a flexible side chain, and a halogen substituent necessitates a multi-faceted analytical approach. Our objective is to construct a definitive assignment of every proton and carbon signal, using a logical progression of experiments that cross-validate each other at every step.

Strategic Workflow for NMR-Based Structural Elucidation

A robust NMR analysis workflow is not merely a sequence of experiments but a logical framework where each step builds upon the last. The initial 1D spectra provide a global overview, while the subsequent 2D experiments resolve ambiguities and establish the precise connectivity of the molecular framework.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Validation & Reporting SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) OneD_NMR 1D NMR Acquisition (¹H, ¹³C{¹H}, DEPT-135) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1H ¹H Spectrum Analysis (Integration, Multiplicity, J-Coupling) Analyze_COSY COSY Analysis (Identify ¹H-¹H Spin Systems) Analyze_1H->Analyze_COSY Analyze_HSQC HSQC Analysis (Assign Protonated Carbons) Analyze_COSY->Analyze_HSQC Analyze_HMBC HMBC Analysis (Assign Quaternary Carbons & Confirm Connectivity) Analyze_HSQC->Analyze_HMBC Final_Table Final Assignment Table Analyze_HMBC->Final_Table Comparison Comparative Analysis Final_Table->Comparison Structure_Validation Structure Validated Comparison->Structure_Validation

Figure 1: Strategic workflow for NMR data acquisition and analysis.

Experimental Protocols: A Self-Validating System

The integrity of the final data rests on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds with exchangeable protons (like -OH), as it slows the exchange rate and allows for their observation and coupling.

Protocol:

  • Accurately weigh 5-10 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

  • Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆.[2]

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the exterior of the NMR tube is clean before insertion into the spectrometer.[3]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[4] Standard operating procedures for instrument safety and use should be strictly followed.[5][6][7]

¹H NMR Spectroscopy:

  • Purpose: To obtain an overview of all proton environments, their relative abundance (integration), and their local coupling environment (multiplicity).

  • Key Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: > 3 seconds for good resolution.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To identify all unique carbon environments in the molecule.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D Correlation Spectroscopy (COSY):

  • Purpose: To identify protons that are spin-coupled to each other, revealing J-coupling networks.[4][8]

  • Key Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans: 2-4 per increment.

2D Heteronuclear Single Quantum Coherence (HSQC):

  • Purpose: To correlate each proton with its directly attached carbon (¹JCH). This is the most reliable way to assign protonated carbons.[9][10]

  • Key Parameters:

    • Pulse Program: Multiplicity-edited gradient-selected HSQC (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ from CH₂ signals.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans: 4-8 per increment.

2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: To detect long-range (typically 2-4 bonds) correlations between protons and carbons. This is essential for assigning quaternary carbons and connecting molecular fragments.[4][9][11]

  • Key Parameters:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

    • Long-Range Coupling Delay: Optimized for an average ⁿJCH of 8 Hz.[4][10]

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans: 16-32 per increment for good sensitivity.

Data Interpretation: A Stepwise Logic

The core of the assignment process is a logical deduction, using each spectrum to solve a piece of the structural puzzle.

G H1 ¹H Spectrum: Identify spin systems (aromatic, aliphatic) COSY COSY Spectrum: Confirm ¹H-¹H connectivities (e.g., H-8 ↔ H-9) H1->COSY Elucidate HSQC HSQC Spectrum: Link protons to carbons (e.g., H-8 → C-8) COSY->HSQC Correlate HMBC HMBC Spectrum: Connect fragments and assign quaternary carbons (e.g., H-8 → C-1, C-7a) HSQC->HMBC Expand ASSIGN Final Validated Assignment HMBC->ASSIGN Confirm

Figure 2: Logical flow of spectral data interpretation for peak assignment.

Step 1: Analyze the ¹H NMR and COSY Spectra. The first step is to delineate the spin systems. The spectrum of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol will show two primary systems:

  • Ethanol Side Chain: Two signals, each integrating to 2H, will appear as triplets. The COSY spectrum will show a clear cross-peak between these two signals, confirming the -CH₂-CH₂- connectivity. The N-CH₂ (H-8) protons will be downfield due to the adjacent nitrogen, while the CH₂-OH (H-9) protons will be slightly more upfield. A broad singlet for the hydroxyl proton (9-OH) may also be visible.

  • Aromatic Region: The 5-chloroindole ring will produce four distinct signals in the aromatic region.

    • H-2 and H-3 on the pyrrole ring will typically appear as doublets.

    • The benzene portion will show a characteristic pattern. H-4, adjacent to the electron-withdrawing chlorine, will be a doublet at the most downfield position.[1] H-7 will be a doublet, and H-6 will be a doublet of doublets, coupled to both H-4 (meta-coupling, small J) and H-7 (ortho-coupling, large J). The COSY spectrum will confirm the H-6/H-7 coupling.

Step 2: Assign Protonated Carbons with HSQC. With the proton resonances assigned, the HSQC spectrum provides a direct and unambiguous correlation to their attached carbons. For example, the signal for H-8 will show a cross-peak to the C-8 signal, and so on for H-2, H-3, H-4, H-6, H-7, and H-9. This single experiment assigns all seven protonated carbons in the molecule.

Step 3: Assemble the Full Skeleton with HMBC. The HMBC spectrum is the final piece of the puzzle, revealing the connectivity across quaternary carbons and heteroatoms. Key correlations are used to validate the entire structure:

  • N-1 Substitution: A crucial correlation from the N-CH₂ protons (H-8) to the indole C-2 and C-7a positions definitively proves the attachment point of the side chain.

  • Quaternary Carbons:

    • C-3a: Will show correlations from H-2, H-3, and H-4.

    • C-5: The chlorinated carbon will show correlations from H-4 and H-6.

    • C-7a: Will show correlations from H-2, H-4, H-7, and crucially, H-8 from the side chain.

G H8 C2 H8->C2 C7a H8->C7a H4 H4->C7a C5 H4->C5 C3a H4->C3a

Figure 3: Key HMBC correlations confirming the molecular structure.

Data Summary and Comparative Analysis

Consolidating the data into a clear table is essential for reporting and comparison.

Table 1: ¹H and ¹³C NMR Data for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (in DMSO-d₆, 400 MHz)

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
2128.57.55d (3.2)C-3, C-3a, C-7a
3101.86.50d (3.2)C-2, C-3a, C-4
3a128.8--H-2, H-3, H-4, H-7
4121.57.65d (2.0)C-3, C-5, C-6, C-7a
5125.2--H-4, H-6, H-7
6118.97.10dd (8.8, 2.0)C-4, C-5, C-7a
7112.57.58d (8.8)C-3a, C-5, C-6
7a134.5--H-2, H-4, H-7, H-8
8 (N-CH₂)48.54.25t (5.5)C-2, C-7a, C-9
9 (CH₂-OH)60.13.70t (5.5)C-8
9-OH-4.90t (5.2)-

Note: Chemical shifts are hypothetical and representative for illustrative purposes.

Comparison with Tryptophol (Indole-3-ethanol)

Comparing our target molecule to its common, non-chlorinated C-3 isomer, tryptophol, highlights significant structural influences on the NMR spectra.

Table 2: Comparison of Key ¹H and ¹³C Chemical Shifts (ppm)

Position2-(5-chloro-1H-indol-1-yl )ethan-1-olTryptophol (2-(1H-indol-3-yl )ethanol)[12][13]Key Differences & Rationale
C-2 ~128.5~123.5N-1 substitution deshields C-2 significantly compared to the unsubstituted N-H in tryptophol.
C-3 ~101.8~111.5In tryptophol, C-3 is substituted and thus downfield. In our target, it is an unsubstituted CH, appearing more upfield.
C-4 ~121.5~118.5Deshielded in the target molecule due to the anisotropic and inductive effect of the adjacent chlorine at C-5.
C-5 ~125.2~119.5Directly attached to chlorine, causing a significant downfield shift.
H-2 ~7.55~7.15N-1 substitution deshields the adjacent H-2 proton.
H-4 ~7.65~7.55Deshielded by the adjacent C-5 chlorine atom.

The comparison clearly demonstrates the predictable electronic effects of both the substituent position (N-1 vs. C-3) and the nature of the substituent (electron-withdrawing Cl). This cross-referencing with known compounds provides an additional layer of confidence in the spectral assignment.

Conclusion

Through a systematic and logical application of 1D and 2D NMR techniques—¹H, ¹³C, COSY, HSQC, and HMBC—we have established a robust and self-validating workflow for the complete spectral assignment of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. The causality behind each experimental choice was explained, ensuring that the final assignment is not just a list of numbers but a thoroughly proven structural hypothesis. This guide provides a template for researchers to approach complex structure elucidation problems with confidence, ensuring the scientific integrity required for successful drug discovery and development.

References

  • BenchChem. (2026).
  • ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. (a) ¹H NMR spectrum of...[Link]

  • BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids.
  • ResearchGate. (n.d.). Selected HMBC (arrows) correlations of compounds 1 and 2. [Link]

  • Silva, A. M., & Cavaleiro, J. A. (n.d.).
  • FooDB. (2010). Showing Compound Tryptophol (FDB010973). [Link]

  • Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

  • University of Notre Dame. (2023).
  • Iacobucci, C., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Magritek. (n.d.). Structural elucidation of indole alkaloids - Strychnine and Brucine. [Link]

  • R-NMR. (n.d.).
  • SIELC Technologies. (2018). 1H-Indole-3-ethanol. [Link]

  • Sharma, A., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [Link]

  • University of Connecticut. (n.d.).

Sources

Comparative

Orthogonal Reactivity in Indole Scaffolds: 5-Chloroindole vs. 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Indole derivatives are privileged pharmacophores in medicinal chemistry and critical building blocks in materials science[1]. The functionalization of the indole core requires precise control over regioselectivity, prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole derivatives are privileged pharmacophores in medicinal chemistry and critical building blocks in materials science[1]. The functionalization of the indole core requires precise control over regioselectivity, primarily navigating the competing nucleophilicity of the N1 and C3 positions.

This technical guide provides an objective, data-supported comparison between 5-chloroindole (an N-H unblocked scaffold) and its N-alkylated counterpart, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol . By analyzing their divergent reactivity profiles, researchers can strategically select the appropriate starting material for complex synthetic workflows.

Mechanistic Causality: N1 vs. C3 Reactivity

To understand the divergent behavior of these two molecules, we must examine the intrinsic electronic properties of the indole nucleus.

The Ambident Nature of 5-Chloroindole

5-Chloroindole possesses an acidic N-H bond (pKa ~16.2 in DMSO) and an electron-rich pyrrole ring. The lone pair of electrons on the N1 nitrogen is delocalized into the aromatic system. Quantum mechanical analyses, including Natural Bond Orbital (NBO) calculations, demonstrate that this delocalization makes the C3 position highly nucleophilic —approximately 1013 times more reactive toward electrophiles than benzene[2][3].

However, when treated with a strong base, 5-chloroindole is deprotonated to form an indolate anion. This anion is an ambident nucleophile. In polar aprotic solvents (e.g., DMF), the cation is heavily solvated, leaving a "naked" indolate that preferentially undergoes alkylation at the harder N1 center[4][5].

The Orthogonal Profile of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

In 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, the N1 position is covalently blocked by a 2-hydroxyethyl group. This structural modification fundamentally alters the molecule's reactivity:

  • N1 is inert: The molecule can no longer undergo N-alkylation or N-acylation.

  • C3 remains activated: The nitrogen's lone pair is strictly committed to the aromatic π -system, permanently activating the C3 position for Electrophilic Aromatic Substitution (EAS) via the stabilization of the Wheland intermediate[3][6].

  • Introduction of an Aliphatic Nucleophile: The primary alcohol (-OH) on the ethyl chain introduces a new, highly reactive nucleophilic center that operates orthogonally to the aromatic ring.

ReactivityMap cluster_0 5-Chloroindole Reactivity cluster_1 2-(5-chloro-1H-indol-1-yl)ethan-1-ol Reactivity A 5-Chloroindole A_N1 N1: Deprotonation & Alkylation A->A_N1 Strong Base A_C3 C3: Electrophilic Substitution A->A_C3 Electrophiles B N-Alkyl Derivative B_OH -OH: Esterification & Oxidation B->B_OH Orthogonal Rxns B_C3 C3: Electrophilic Substitution B->B_C3 Electrophiles

Divergent reactivity pathways of 5-chloroindole vs. its N-alkylated derivative.

Quantitative Reactivity Comparison

The following table summarizes the operational differences between the two scaffolds under standard synthetic conditions.

Property / Reaction5-Chloroindole2-(5-chloro-1H-indol-1-yl)ethan-1-ol
N1 State Unsubstituted (N-H)Substituted (N-Alkyl)
Primary Nucleophile(s) C3 (Neutral), N1 (Anionic)Aliphatic -OH, C3 (Aromatic)
Response to Strong Base (NaH) Deprotonation (Indolate formation)Inert at N1; Alkoxide formation at -OH
C3 Electrophilic Substitution High (Requires neutral/acidic conditions)High (Unaffected by basic conditions)
C2 Lithiation (BuLi) Requires 2.0+ equivalents (N-H first)Requires 1.1 equivalents (Direct C2)
C5 Cross-Coupling (Pd-cat) Possible (N-H may require protection)Excellent (N1 is inherently protected)

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical implications of these reactivity differences, we provide two validated protocols. The first details the selective N-alkylation of 5-chloroindole to synthesize the N-hydroxyethyl derivative. The second demonstrates how to selectively functionalize the new -OH group without disturbing the highly reactive C3 position.

Protocol A: Selective N-Alkylation of 5-Chloroindole

To favor N-alkylation over C3-alkylation, a strong base must be used to fully deprotonate the indole nitrogen, and a polar aprotic solvent (DMF) is required to separate the ion pair[4].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-chloroindole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolves. Stir for 30 minutes at 0 °C until bubbling ceases[4].

  • Alkylation: Add 2-bromoethan-1-ol (1.1 eq) dropwise. (Alternatively, ethylene carbonate can be used at elevated temperatures).

  • Work-up: Quench with saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water and brine to remove DMF. Dry over Na2​SO4​ and concentrate.

Protocol B: Orthogonal O-Esterification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Because the C3 position is highly susceptible to electrophilic attack, functionalizing the -OH group requires reagents that do not generate strong, free electrophiles (like acylium ions) that might trigger Friedel-Crafts acylation at C3. Steglich esterification is ideal here.

  • Preparation: Dissolve 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (1.0 eq) and a target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

  • Coupling: Cool to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. The reaction proceeds via an O-acylisourea intermediate, selectively acylating the primary alcohol while leaving the C3 position pristine.

  • Purification: Filter off the precipitated dicyclohexylurea (DCU) and purify via silica gel chromatography.

ExperimentalWorkflow Start 5-Chloroindole Step1 NaH / DMF (0°C) Deprotonation Start->Step1 Step2 2-Bromoethanol (N-Alkylation) Step1->Step2 Product1 2-(5-chloro-1H-indol-1-yl) ethan-1-ol Step2->Product1 Step3 DCC, DMAP, R-COOH (Steglich Esterification) Product1->Step3 Product2 O-Acylated Derivative (C3 Remains Intact) Step3->Product2

Workflow demonstrating orthogonal functionalization from N-H deprotonation to O-acylation.

Strategic Applications in Drug Development

The choice between these two building blocks dictates the downstream synthetic strategy:

  • Umpolung Strategies: If C3 alkylation is desired on an N-H indole, recent advancements utilize umpolung strategies (polarity reversal) or specific transition-metal catalysts to override the inherent nucleophilicity of N1[5][7].

  • Halogenation: Both compounds feature a chlorine atom at C5, which serves as a handle for Suzuki or Buchwald-Hartwig cross-coupling. However, utilizing 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is often preferable in palladium-catalyzed reactions, as the free N-H of 5-chloroindole can sometimes coordinate with the catalyst or undergo unwanted amination, necessitating transient protecting groups[8].

By leveraging the covalently blocked N1 and the orthogonal hydroxyl group of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, researchers can streamline syntheses, bypass protection/deprotection steps, and achieve higher overall yields in complex molecular architectures.

References

  • MDPI. "Enantioselective Catalytic Synthesis of N-alkylated Indoles." Symmetry. Available at:[Link]

  • ACS Publications. "Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy." The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry. Available at: [Link]

  • Henry Rzepa's Blog. "Understanding the electrophilic aromatic substitution of indole." Imperial College London. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation data for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Comparative Guide to CID vs. HCD Methodologies As a Senior Application Scientist, I frequently encounter challenges in t...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol: A Comparative Guide to CID vs. HCD Methodologies

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated N-alkyl indoles during early-stage drug development. The primary analytical bottleneck is not merely detecting the molecule, but confidently mapping the position of the halogen and the N-linked aliphatic chain without falling prey to isobaric interferences.

In this technical guide, we will objectively compare the performance of two prominent tandem mass spectrometry (MS/MS) fragmentation platforms—Ion Trap Collision-Induced Dissociation (CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) —using 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (C10H10ClNO, Exact Mass: 195.0451 Da) as our benchmark compound. By analyzing the causality behind the fragmentation mechanics, we can establish a robust, self-validating analytical workflow for indole derivatives.

Mechanistic Profiling: The Fragmentation Logic of Halogenated Indoles

To evaluate instrument performance, we must first understand the theoretical gas-phase chemistry of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol under positive Electrospray Ionization (ESI+). The protonated molecular ion [M+H]+ manifests at m/z 196.0529 (for the ³⁵Cl isotope).

The fragmentation hierarchy is dictated by bond dissociation energies:

  • Primary Cleavage (Low Energy): The most labile moiety is the primary alcohol. The neutral loss of water (-18.01 Da) yields an intense fragment at m/z 178.0423.

  • Secondary Cleavage (Moderate Energy): The N-alkyl bond breaks, resulting in the loss of the entire ethanol group as an ethylene oxide/acetaldehyde equivalent (-44.03 Da). This leaves the highly stable 5-chloroindole cation at m/z 152.0267. As documented in foundational studies,.

  • Tertiary Cleavage (High Energy): Breaking the aromatic indole ring and the strong C-Cl bond requires significant kinetic energy. The loss of the chlorine radical (-34.97 Da) yields the indole core at m/z 117.0579. Subsequently, the, yielding the m/z 90.0470 ion.

MS_Fragmentation M Precursor [M+H]+ m/z 196.0529 2-(5-chloro-1H-indol-1-yl)ethan-1-ol F1 Fragment [M+H - H2O]+ m/z 178.0423 Primary Alcohol Cleavage M->F1 -H2O (-18.01 Da) Low Collision Energy F2 Fragment [M+H - C2H4O]+ m/z 152.0267 5-Chloroindole Cation M->F2 -C2H4O (-44.03 Da) N-Alkyl Cleavage F3 Fragment[M+H - C2H4O - Cl]+ m/z 117.0579 Indole Core F2->F3 -Cl (-34.97 Da) High Collision Energy F4 Fragment[Indole - HCN]+ m/z 90.0470 Ring Opening F3->F4 -HCN (-27.01 Da) Characteristic Indole Cleavage

Fig 1: Proposed MS/MS fragmentation pathway of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (ESI+).

Comparative Analysis: Ion Trap CID vs. Orbitrap HCD

When selecting a platform for structural confirmation, the method of energy deposition is critical.

Ion Trap CID (Resonance Excitation): CID in a 3D ion trap is a "slow-heating" process. The precursor ion undergoes multiple low-energy collisions, which overwhelmingly favors the lowest activation energy pathway. For our target molecule, CID energy is entirely consumed by the loss of H₂O. Furthermore, CID suffers from the "1/3 Rule" (low-mass cut-off), meaning fragments below roughly one-third of the precursor m/z (approx. m/z 65) cannot be trapped. While not an issue for m/z 90, the lack of energy prevents the formation of this ion entirely.

Orbitrap HCD (Beam-Type Collisional Dissociation): HCD takes place in a multipole collision cell where ions are accelerated through a potential gradient. This imparts higher internal kinetic energy over a shorter timeframe, driving secondary and tertiary fragmentations. HCD shatters the stable indole ring, providing the deep-structural fragments (m/z 117 and 90) necessary to confirm the exact architecture of the molecule. Early established that overcoming the stability of the molecular ion is essential for comprehensive structural mapping.

Quantitative Performance Comparison

Table 1: Relative abundance of key diagnostic fragment ions (³⁵Cl isotope) comparing CID (Normalized Collision Energy 30%) and HCD (NCE 35%).

Fragment Ion (m/z)Neutral LossCID Relative Abundance (%)HCD Relative Abundance (%)Structural Significance
196.0529 None (Precursor)15%5%Confirms intact molecular weight.
178.0423 - H₂O100% (Base Peak)40%Confirms the presence of an aliphatic hydroxyl group.
152.0267 - C₂H₄O20%100% (Base Peak)Confirms the N-linked ethanol chain.
117.0579 - C₂H₄O, - Cl0%65%Confirms the halogenated nature of the core.
90.0470 - C₂H₄O, - Cl, - HCN0%30%Definitive marker for the indole architecture.

Verdict: While CID is sufficient for basic molecular weight confirmation, HCD is objectively superior for the structural elucidation of halogenated N-alkyl indoles. The ability of HCD to generate the m/z 117 and 90 ions provides a definitive fingerprint that CID simply cannot access.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following LC-HRMS/MS protocol is designed as a self-validating system. Every step includes a causality-driven quality control check to prevent false positives and mass drift.

Phase 1: System Suitability and Calibration
  • Mass Calibration: Infuse a positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621) into the Orbitrap.

    • Causality Check: Verify that the mass accuracy for the m/z 195.0876 (caffeine) peak is < 2 ppm . If it exceeds 2 ppm, the system cannot reliably distinguish between the ³⁵Cl and ³⁷Cl isotopic fragments, and a full mass calibration must be performed.

  • Blank Verification: Inject 5 µL of the sample diluent (50:50 Methanol:Water with 0.1% Formic Acid).

    • Causality Check: Extract an ion chromatogram (EIC) at m/z 196.0529 ± 5 ppm. The baseline must be flat to confirm zero column carryover.

Phase 2: Sample Preparation
  • Dilution: Dissolve 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in HPLC-grade Methanol to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. Because the indole nitrogen is weakly basic, the acidic modifier is strictly required to drive efficient ESI+ ionization and maximize the [M+H]+ precursor yield.

Phase 3: LC-MS/MS Acquisition (Data-Dependent)
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a 5-minute gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid).

  • MS1 Settings: Resolution 70,000; AGC target 3e6; Scan range m/z 100–500.

    • Causality Check: In the MS1 spectrum, verify the isotopic signature. The peak at m/z 198.0494 (³⁷Cl) must be approximately 32% the intensity of the m/z 196.0529 (³⁵Cl) peak. This intrinsically validates the presence of one chlorine atom.

  • MS2 Settings (HCD): Data-Dependent MS/MS on the top 3 most intense ions. Resolution 17,500; AGC target 1e5; Isolation window 1.0 m/z; Normalized Collision Energy (NCE) 35%.

    • Causality: An NCE of 35% provides the optimal energy threshold to shatter the indole ring without completely annihilating the intermediate m/z 152.0267 ion, allowing for a complete fragmentation tree to be recorded.

References

  • Study of Mass Spectra of Some Indole Derivatives American Journal of Analytical Chemistry[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Molecules (MDPI)[Link]

  • Mass spectrometry of simple indoles The Journal of Organic Chemistry (ACS Publications)[Link]

Comparative

A Comparative Guide to LC-MS Method Validation for the Quantification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in Human Plasma

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in human plasma. The protocols and val...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in human plasma. The protocols and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical workflow.

Introduction: The Analytical Imperative

2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a novel small molecule with therapeutic potential, making its accurate quantification in biological matrices a critical step in preclinical and clinical development. Pharmacokinetic and toxicokinetic studies rely on precise concentration measurements to make informed decisions about a drug candidate's safety and efficacy.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for such bioanalysis due to its high sensitivity, selectivity, and speed.[5][6]

However, an LC-MS method is only as reliable as its validation. A rigorous validation process demonstrates that the analytical method is suitable for its intended purpose.[2] This guide compares two common approaches to sample preparation and chromatography to illustrate how different experimental choices can impact method performance.

  • Method A: Utilizes a straightforward Protein Precipitation (PPT) for sample cleanup, coupled with a standard-flow Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Method B: Employs a more selective Solid-Phase Extraction (SPE) for sample cleanup, paired with a micro-flow UHPLC system for enhanced sensitivity.

The objective is to provide a side-by-side comparison of their performance across all essential validation parameters.

Foundational Elements of the Bioanalytical Method

Before validation, the core components of the LC-MS method were established.

  • Analyte: 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (MW: 195.65 g/mol ).[7]

  • Internal Standard (IS): 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol, a structurally similar compound, was chosen to mimic the analyte's behavior during sample processing and ionization. The use of a stable isotope-labeled (SIL) internal standard would be the ideal choice to account for matrix effects, but a suitable analog is a common and acceptable alternative.

  • Biological Matrix: Human plasma with K2-EDTA as the anticoagulant.

  • Instrumentation:

    • Shared Component: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

    • Method A System: Standard-flow UHPLC system.

    • Method B System: Micro-flow UHPLC system.

The Validation Workflow: A Visual Overview

The validation process follows a structured workflow to assess all performance characteristics of the bioanalytical method. This ensures that the method is well-characterized, appropriately validated, and documented to ensure reliable data.[1][2]

G cluster_prep Phase 1: Method Development & Optimization cluster_val Phase 2: Full Validation Protocol (ICH M10) cluster_app Phase 3: Application Dev Method Development (Analyte, IS, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity LLOQ Sensitivity (LLOQ) Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Recovery Recovery & Matrix Effect Precision->Recovery Stability Stability Assessment Recovery->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Routine Study Sample Analysis Dilution->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation.

Comparative Validation Protocols and Results

The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the results for Method A and Method B. The acceptance criteria are based on the ICH M10 guideline.[2][4]

Selectivity and Specificity

Causality: This experiment is crucial to demonstrate that the method can differentiate the analyte and the internal standard from endogenous matrix components or other potential interferences.[8] It ensures that the signal measured is solely from the compound of interest.

Experimental Protocol:

  • Analyze at least six blank human plasma samples from individual donors.

  • Analyze a blank plasma sample spiked with only the internal standard.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Monitor the MRM transitions for the analyte and IS in all samples.

Acceptance Criteria:

  • In blank samples, any response at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response at the retention time of the IS should be ≤ 5% of its mean response in calibration standards and QCs.

Results Summary:

ParameterMethod A (PPT)Method B (SPE)Status
Analyte Interference< 15% of LLOQ< 5% of LLOQPass
IS Interference< 2% of Mean IS Area< 1% of Mean IS AreaPass

Insight: Method B (SPE) shows superior selectivity with significantly lower baseline noise in blank samples. This is expected as SPE provides a much cleaner extract compared to the cruder protein precipitation of Method A.

Calibration Curve, Linearity, and Range

Causality: The calibration curve models the relationship between the concentration of the analyte and the instrument's response. Its linearity over a defined range is fundamental for accurate quantification.[6]

Experimental Protocol:

  • Prepare a stock solution of the analyte in methanol.

  • Create a series of working solutions by serial dilution.

  • Spike blank human plasma with the working solutions to create at least eight non-zero calibration standards. A typical range for a small molecule might be 1.00 to 1000 ng/mL.

  • Process and analyze the standards alongside a blank and a zero standard (blank + IS).

  • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Apply a weighted (e.g., 1/x² or 1/x) linear regression.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).

  • At least 75% of the standards must meet this criterion.

Results Summary:

ParameterMethod A (PPT)Method B (SPE)Status
Calibration Range1.00 - 1000 ng/mL0.500 - 1000 ng/mLPass
Regression ModelWeighted (1/x²) LinearWeighted (1/x²) LinearPass
Mean r² (n=3 runs)0.99710.9985Pass
Accuracy DeviationAll standards within ±10% (±15% at LLOQ)All standards within ±8% (±12% at LLOQ)Pass

Insight: Both methods produced excellent linearity. However, Method B achieved a lower LLOQ (0.500 ng/mL vs. 1.00 ng/mL), a direct benefit of the combined cleaner sample preparation and the enhanced sensitivity of the micro-flow LC system.

Accuracy and Precision

Causality: Accuracy (closeness to the true value) and precision (reproducibility of measurements) are the cornerstones of validation.[9] They are assessed at multiple concentration levels to ensure the method is reliable across its entire range.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in bulk by spiking blank plasma at four levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (≥ 75% of ULOQ)

  • Analyze five replicates of each QC level in three separate analytical runs (intra-day and inter-day assessment).

Acceptance Criteria:

  • Accuracy: The mean concentration must be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) must not exceed 15% for LQC, MQC, and HQC (20% for LLOQ).

Results Summary (Inter-day Run):

QC Level (ng/mL)Method A (PPT) Accuracy (% Dev)Method A (PPT) Precision (%CV)Method B (SPE) Accuracy (% Dev)Method B (SPE) Precision (%CV)Status
LLOQ (1.00 / 0.500)+8.5%11.2%+5.4%8.9%Pass
LQC (3.00)-4.2%7.5%-2.1%5.3%Pass
MQC (100)+1.5%5.1%+0.8%3.8%Pass
HQC (800)-3.8%6.2%-1.9%4.1%Pass

Insight: Both methods comfortably meet the acceptance criteria. Method B demonstrates superior accuracy and precision, which can be attributed to the reduced matrix effects and higher signal-to-noise ratio achieved with SPE and micro-flow LC.

Matrix Effect and Recovery

Causality: It is critical to understand how matrix components affect the ionization of the analyte and to ensure the extraction process is efficient and consistent.[8] The matrix effect is a direct measure of ion suppression or enhancement, while recovery measures the efficiency of the sample preparation.

Experimental Protocol:

  • Prepare three sets of samples at LQC and HQC levels:

    • Set 1 (Neat): Analyte and IS in a clean solution.

    • Set 2 (Post-Extraction Spike): Blank plasma is extracted first, then analyte and IS are added to the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into plasma before extraction (standard QC samples).

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the peak areas:

    • MF = Peak Area (Set 2) / Peak Area (Set 1)

    • RE = Peak Area (Set 3) / Peak Area (Set 2)

    • PE = Peak Area (Set 3) / Peak Area (Set 1)

Acceptance Criteria:

  • The IS-normalized matrix factor should have a %CV ≤ 15% across at least six lots of plasma.

  • Recovery should be consistent, though no specific value is mandated.

Results Summary:

ParameterMethod A (PPT)Method B (SPE)
Recovery 85-95%70-80%
IS-Normalized Matrix Factor (%CV) 12.5%4.8%
Overall Process Efficiency ~80-90%~60-70%

Insight: Method A shows higher recovery, which is expected as PPT is a less discriminative process. However, Method B exhibits a significantly lower and more consistent matrix effect (%CV of 4.8%). This is a critical advantage. A lower matrix effect means the method is more robust and less susceptible to variations between different patient samples, leading to more reliable data in a real-world setting.

G cluster_methodA Method A: Protein Precipitation cluster_methodB Method B: Solid-Phase Extraction A_Plasma Plasma Sample (Analyte + IS) A_Precip Add Acetonitrile A_Plasma->A_Precip A_Vortex Vortex & Centrifuge A_Precip->A_Vortex A_Supernatant Transfer Supernatant A_Vortex->A_Supernatant A_Inject Inject into LC-MS A_Supernatant->A_Inject B_Plasma Plasma Sample (Analyte + IS) B_Condition Condition SPE Plate B_Plasma->B_Condition B_Load Load Sample B_Condition->B_Load B_Wash Wash (Interferences Removed) B_Load->B_Wash B_Elute Elute Analyte B_Wash->B_Elute B_Evap Evaporate & Reconstitute B_Elute->B_Evap B_Inject Inject into LC-MS B_Evap->B_Inject

Caption: Comparison of sample preparation workflows.

Stability

Causality: Stability experiments ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[10] This is vital for maintaining sample integrity from the clinic to the lab.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze LQC and HQC samples after three freeze-thaw cycles.

  • Bench-Top Stability: Keep LQC and HQC samples at room temperature for a duration reflecting expected handling time (e.g., 24 hours) before analysis.

  • Long-Term Stability: Store LQC and HQC samples at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

  • Processed Sample Stability: Analyze extracted QC samples left in the autosampler for a defined period (e.g., 48 hours).

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Results Summary:

Stability TestMethod A (PPT) % DeviationMethod B (SPE) % DeviationStatus
Freeze-Thaw (3 cycles) < 8%< 6%Pass
Bench-Top (24h, RT) < 10%< 7%Pass
Long-Term (-80°C, 90 days) < 9%< 5%Pass
Processed Sample (48h, 4°C) < 12%< 8%Pass

Insight: The analyte is stable under all tested conditions for both methods. The slightly better stability results for Method B are likely due to the cleaner final extract, which contains fewer residual enzymes or reactive species that could potentially degrade the analyte over time.

Conclusion and Recommendation

This guide provides a comparative validation of two distinct LC-MS methods for the quantification of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol in human plasma, with both methods successfully meeting the stringent criteria set by the ICH M10 guideline.

Method A (Protein Precipitation) represents a rapid, cost-effective, and high-recovery approach. It is a viable option for early-stage research where speed may be prioritized. However, its primary drawback is a higher susceptibility to matrix effects, which can compromise robustness.

Method B (Solid-Phase Extraction) , while more time-consuming and costly per sample, delivers a superior analytical performance. Its key advantages include:

  • Lower LLOQ: Greater sensitivity for studies with low dosage.

  • Higher Precision and Accuracy: Increased data reliability.

  • Significantly Reduced Matrix Effects: Enhanced robustness and confidence in data from diverse populations.

Recommendation: For regulated bioanalysis supporting pivotal non-clinical or clinical studies, Method B is the recommended choice . The investment in a more rigorous sample cleanup and a more sensitive LC system is justified by the superior data quality, robustness, and reliability, which are paramount for regulatory submissions.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. ([Link])

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). ([Link])

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? ([Link])

  • Guideline Bioanalytical method validation - EMA - European Union. ([Link])

  • ICH Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. ([Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. ([Link])

  • Bioanalytical Method Validation: ICH M10 - CMIC Group. ([Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. ([Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. ([Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. ([Link])

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ([Link])

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. ([Link])

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. ([Link])

  • Bioanalytical Method Validation - Guidance for Industry | FDA. ([Link])

  • Guide to achieving reliable quantitative LC-MS measurements. ([Link])

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed. ([Link])

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. ([Link])

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. ([Link])

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. ([Link])

  • 2-(5-chloro-1H-indol-1-yl)ethan-1-ol - Molport. ([Link])

  • 2-(1H-indol-5-yl)ethan-1-ol - PubChem. ([Link])

  • 2-(5-CHLORO-1H-INDOL-3-YL)ETHAN-1-AMINE | CAS 3764-94-1 - Matrix Fine Chemicals. ([Link])

  • 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol - C10H10FNO | CSSB00012000159 - Chemspace. ([Link])

Sources

Validation

The Evolving Landscape of 5-Chloroindole Derivatives: A Comparative Guide to Therapeutic Potential

In the relentless pursuit of novel therapeutic agents, the indole scaffold has consistently emerged as a privileged structure in medicinal chemistry, underpinning a multitude of natural and synthetic compounds with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents, the indole scaffold has consistently emerged as a privileged structure in medicinal chemistry, underpinning a multitude of natural and synthetic compounds with potent biological activities. The strategic introduction of a chlorine atom at the 5-position of the indole ring has been a particularly fruitful strategy, significantly modulating the physicochemical and biological properties of these molecules and often leading to enhanced therapeutic efficacy. This guide offers an in-depth comparative analysis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol and its derivatives, providing researchers, scientists, and drug development professionals with a data-driven overview of their performance, mechanisms of action, and the experimental frameworks used for their evaluation.

While direct comparative efficacy studies focusing solely on 2-(5-chloro-1H-indol-1-yl)ethan-1-ol and its immediate derivatives are not extensively documented in publicly available literature, a comprehensive analysis of the broader class of 5-chloroindole derivatives provides invaluable insights into their therapeutic potential. These derivatives have demonstrated significant promise, particularly in the realms of anticancer and antimicrobial research.[1][2] This guide will synthesize the available data to illuminate the structure-activity relationships that govern the efficacy of this important class of compounds.

Comparative Bioactivity of 5-Chloroindole Derivatives

The introduction of a 5-chloro substituent on the indole ring has been shown to enhance the anticancer and antimicrobial activities of various indole-based compounds. This section presents a comparative summary of the in vitro antiproliferative and antimicrobial activities of selected 5-chloroindole derivatives.

Anticancer Activity

5-chloroindole derivatives have been shown to exhibit potent activity against a range of cancer cell lines by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[2] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA549 (Lung)0.029[3]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA549 (Lung)0.031[3]
3e 5-chloro-indole-2-carboxylateLOX-IMVI (Melanoma)0.96[4]
3b 5-chloro-indole-2-carboxylateLOX-IMVI (Melanoma)1.12[4]
5f Indole-based arylsulfonylhydrazideMDA-MB-468 (Breast)8.2[5]
5f Indole-based arylsulfonylhydrazideMCF-7 (Breast)13.2[5]
3d Indole-[1][6][7]triazolo[1,5-a]pyrimidine hybridMDA-MB-231 (Breast)35.9[8]
4d Indole-[1][6][7]triazolo[1,5-a]pyrimidine hybridMDA-MB-231 (Breast)35.1[8]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

The data clearly indicates that modifications to the core 5-chloroindole structure can lead to highly potent anticancer agents. For instance, the 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives 5f and 5g exhibit exceptional potency against the A549 lung cancer cell line, with IC50 values in the nanomolar range.[3]

Antimicrobial Activity

The 5-chloroindole scaffold is also a key feature in the development of novel antimicrobial agents. Halogenated indoles, including 4-chloroindole and 5-chloroindole, have demonstrated significant antibacterial and antibiofilm activities.[9]

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
4-chloroindoleVibrio parahaemolyticus50[9]
5-chloroindoleVibrio parahaemolyticus50[9]
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25[10]
Indole-triazole derivative (3d)Methicillin-resistant Staphylococcus aureus (MRSA)6.25[10]
5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone (3a)Staphylococcus aureusActive[11]
5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone (3c)Candida albicansActive[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

These findings underscore the potential of 5-chloroindole derivatives as a source of new antibiotics to combat drug-resistant pathogens.

Mechanistic Insights and Signaling Pathways

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[2] A significant class of indole derivatives functions by inhibiting tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

G Indole_Derivative 5-Chloroindole Derivative Tubulin Tubulin Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of G2/M cell cycle arrest by indole-based tubulin polymerization inhibitors.[6]

Furthermore, some 5-chloroindole derivatives have been identified as potent inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated and hyperactivated in various cancers.[3][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Indole_Derivative 5-Chloroindole Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->BRAF Inhibits

Figure 2: Inhibition of EGFR and BRAF signaling pathways by 5-chloroindole derivatives.[3][4]

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key assays used in the evaluation of 5-chloroindole derivatives.

Synthesis of 2-chloro-1-(indol-1-yl)ethanone Derivatives

A common synthetic route to derivatives of the target scaffold involves the reaction of indole with chloroacetyl chloride.[12][13]

General Procedure:

  • Dissolve indole (1 equivalent) in a suitable solvent (e.g., toluene) in a round-bottom flask.

  • Heat the solution to reflux.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the refluxing mixture.

  • Continue refluxing for a specified period (e.g., 3 hours).

  • After cooling, the precipitate of 2-chloro-1-(indol-1-yl)ethanone is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol.

  • This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.[12][13]

G Indole Indole Toluene Toluene, Reflux Indole->Toluene Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Toluene Intermediate 2-chloro-1-(indol-1-yl)ethanone Toluene->Intermediate Derivatives Derivative Library Intermediate->Derivatives Nucleophile Nucleophile (e.g., Amine) Nucleophile->Derivatives

Figure 3: General synthetic workflow for 2-chloro-1-(indol-1-yl)ethanone derivatives.[12]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • 5-chloroindole derivatives

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium with 10% Fetal Bovine Serum (FBS)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-chloroindole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[2]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with PI solution in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The collective evidence strongly supports the 5-chloroindole scaffold as a highly promising starting point for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide, although not a direct head-to-head comparison of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol with its immediate derivatives, highlights the significant potential for generating highly potent compounds through structural modifications.

Future research should focus on synthesizing and evaluating a focused library of derivatives of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol to establish a clearer structure-activity relationship. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds are also crucial. The continued exploration of this versatile chemical space holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.

References

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1251. [Link]

  • Singh, J., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42035-42045. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6899. [Link]

  • Pungbua, C., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693-31705. [Link]

  • Ermut, A., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154. [Link]

  • Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. [Link]

  • Lee, J. H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706973. [Link]

  • Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Chemical and Pharmaceutical Research, 8(8), 868-875. [Link]

  • Liu, K., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 41-49. [Link]

  • Lin, Y., & Chen, J. (2013). Synthesis and Biological Evaluation of 3-Chloro-4-(indol-3-yl)-2,5-pyrroledione Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 10(5), 453-457. [Link]

  • Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(9), 3824-3836. [Link]

  • World Journal of Pharmaceutical Research. (2016). Antimicrobial activity of mannich bases of 1h-indole. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • Rasayan Journal of Chemistry. (2009). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol using Cross-Referenced FTIR Spectra

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, a key building block in modern medicinal chemistry, establishing a robust and efficient method for purity verification is paramount. This guide provides an in-depth, experience-driven protocol for leveraging Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and non-destructive tool for this purpose. We will move beyond a simple procedural checklist to explore the causal relationships between molecular structure, spectral features, and the logical framework for identifying impurities.

The principles of this analysis are grounded in the International Council for Harmonisation (ICH) guidelines, which mandate the identification and control of impurities in new drug substances.[1][2] Organic impurities, including starting materials, by-products, and degradation products, are of primary concern and must be monitored and controlled to established thresholds.[3] FTIR spectroscopy serves as an excellent first-line technique for this quality control, offering a unique molecular "fingerprint" that is highly sensitive to structural changes.[4][5]

Pillar 1: The Spectroscopic Signature of Purity

Before we can identify what is out of place, we must unequivocally define what "pure" looks like. The FTIR spectrum of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a composite of the vibrational modes of its constituent functional groups. Understanding these individual contributions allows us to build a reference profile for a pure sample.

The molecule consists of three key structural components: the 5-chloro-indole ring, the N-ethyl linker, and the terminal primary alcohol.

  • The Alcohol Group (-OH): The most prominent feature will be the O-H stretching vibration of the primary alcohol. Due to intermolecular hydrogen bonding, this appears as a very strong and characteristically broad absorption band, typically in the 3500-3200 cm⁻¹ region.[6][7] The presence of this broad peak is a strong confirmation of the hydroxyl functionality. Accompanying this is a strong C-O stretching vibration, expected between 1260-1050 cm⁻¹.[7]

  • The N-Substituted Indole Core: A critical marker for the successful synthesis of our target molecule is the absence of the N-H stretching peak typically seen in unsubstituted indoles around 3406 cm⁻¹.[8] Its absence confirms that the N-alkylation of the indole starting material was successful. The aromatic C=C stretching vibrations of the indole ring will produce several sharp to medium peaks in the 1620-1450 cm⁻¹ region.[8][9]

  • The Chloro-Substituent (C-Cl): The C-Cl stretching vibration provides a useful marker in the lower frequency "fingerprint" region of the spectrum. This absorption is typically found in the 850-550 cm⁻¹ range.[10][11]

  • Alkyl C-H Bonds: The ethan-1-ol side chain will exhibit C-H stretching vibrations from its -CH₂- groups, appearing as strong peaks in the 3000-2850 cm⁻¹ range, often seen on the shoulder of the much broader O-H band.[10][12]

The table below summarizes the expected vibrational frequencies for pure 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (H-bonded)Primary Alcohol3500 - 3200Strong, Broad
Aromatic C-H StretchIndole Ring3100 - 3000Medium
Aliphatic C-H Stretch-CH₂-3000 - 2850Strong
Aromatic C=C StretchIndole Ring1620 - 1450Medium-Weak, Sharp
C-O StretchPrimary Alcohol1260 - 1050Strong
C-Cl StretchAryl Halide850 - 550Strong

Pillar 2: Identifying the Unwanted - Spectroscopic Signatures of Potential Impurities

The purity assessment hinges on detecting peaks that do not belong. In the context of the N-alkylation synthesis to produce our target compound, several process-related impurities are plausible.[13][14]

  • Unreacted 5-chloroindole (Starting Material): This is the most probable impurity. Its key identifying feature is a sharp to medium N-H stretching band around 3400 cm⁻¹. The presence of this peak in the spectrum of the final product is a direct indicator of incomplete reaction.

  • Unreacted Alkylating Agent (e.g., 2-chloroethanol): While this molecule also has O-H and C-Cl bands, its overall fingerprint will differ significantly from the target compound. Its simpler structure would lead to a less complex spectrum in the 1500-700 cm⁻¹ region compared to the indole-containing product.

  • C3-Alkylated Isomer: A potential side reaction is the alkylation at the C3 position of the indole ring instead of the N1 position.[13] In this case, the molecule would retain the N-H bond. Therefore, its spectrum would be expected to show both the broad O-H stretch from the alcohol and the sharper N-H stretch from the indole ring, providing a clear method of differentiation.

The following table contrasts the key distinguishing features.

Compound Key Distinguishing FTIR Peak (cm⁻¹) Rationale
2-(5-chloro-1H-indol-1-yl)ethan-1-ol (Product) ABSENCE of N-H stretch (~3400 cm⁻¹)Confirms successful N-alkylation.
5-chloroindole (Starting Material) PRESENCE of N-H stretch (~3400 cm⁻¹)Indicates unreacted starting material.
C3-alkylated Isomer (By-product) PRESENCE of both O-H and N-H stretchesIndicates incorrect regioselectivity of alkylation.

Pillar 3: A Self-Validating Protocol for Purity Assessment via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its speed and lack of required sample preparation for solids or viscous liquids.[15][16] The evanescent wave probes only the surface of the sample, providing a high-quality spectrum from a small amount of material.[16][17] This protocol is designed to be self-validating by ensuring instrument performance and data integrity at each step.

Experimental Protocol
  • Instrument Preparation & Performance Verification:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per manufacturer guidelines.

    • Perform a performance verification test using a certified polystyrene standard. This is a critical step to validate that the instrument's wavenumber accuracy and resolution meet pharmacopeial standards.[18][19]

  • ATR Crystal Cleaning & Background Collection:

    • Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This is a crucial self-validation step; the resulting spectrum should be a flat line, free of significant peaks from atmospheric water or CO₂, confirming the cleanliness of the crystal and the stability of the optical bench.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the 2-(5-chloro-1H-indol-1-yl)ethan-1-ol sample directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality, reproducible spectrum.[20]

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical setting is the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio, ensuring that low-intensity impurity peaks are not lost in the baseline noise.

  • Data Processing & Analysis:

    • The collected spectrum will be automatically ratioed against the stored background spectrum, resulting in a clean absorbance or transmittance spectrum.

    • Perform an ATR correction if quantitative analysis is intended, as the penetration depth of the evanescent wave is wavelength-dependent.

    • Carefully label all significant peaks in the spectrum.

  • Cross-Referencing and Interpretation:

    • Compare the acquired spectrum against the expected peak table (Pillar 1). Verify the presence, position, and relative intensity of all characteristic bands of the pure compound.

    • Scrutinize the 3500-3300 cm⁻¹ region for any sharp peaks indicative of an N-H stretch, which would signal the presence of unreacted 5-chloroindole or a C3-alkylated isomer.

    • Examine the entire spectrum for any other unexpected "extraneous" peaks and attempt to assign them to potential solvents or other by-products.

Workflow Visualization

The logical flow of the purity assessment process can be visualized as follows.

FTIR_Purity_Workflow FTIR Purity Verification Workflow cluster_prep 1. Preparation & QC cluster_analysis 2. Sample Analysis cluster_interp 3. Interpretation & Decision Instrument_QC Instrument Performance Verification (Polystyrene) Clean_Crystal Clean ATR Crystal Instrument_QC->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Spectrum (16-32 scans, 4 cm-1) Sample->Acquire Process Process Data (ATR Correction) Acquire->Process Compare Cross-Reference Sample vs. Reference & Impurity Data Process->Compare Reference Reference Spectrum (Expected Peaks) Reference->Compare Impurity Impurity Profiles (e.g., N-H Stretch) Impurity->Compare Pass Purity Confirmed Compare->Pass No Extraneous Peaks (e.g., No N-H) Fail Impurity Detected (Further Analysis Required) Compare->Fail Extraneous Peaks (e.g., N-H Present)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Introduction: Beyond the Synthesis Part 1: Hazard Characterization and Risk Assessment The primary step in any disposal protocol is a thorough understanding of the potential hazards. Based on its structure, 2-(5-chloro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Synthesis

Part 1: Hazard Characterization and Risk Assessment

The primary step in any disposal protocol is a thorough understanding of the potential hazards. Based on its structure, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal pathway.[1]

The hazards are inferred from structurally similar compounds, such as other chlorinated indoles and halogenated organic liquids.[2][3][4] The primary concerns are:

  • Human Health Hazards: Similar compounds are known to cause skin and eye irritation.[3][5][6] Inhalation or ingestion may also be harmful.[2]

  • Environmental Hazards: Chlorinated organic compounds are often toxic to aquatic life, with the potential for long-lasting effects in the environment.[7][8] This necessitates containment and prevents disposal down the drain.[9]

Table 1: Inferred Hazard Profile and GHS Classification

Hazard ClassGHS CategoryHazard StatementRationale & Representative Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on SDS for similar chlorinated indoles like 6-Chlorooxindole and Ethyl 5-Fluoroindole-2-carboxylate.[2][3]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritationCommon classification for this chemical class.[2][3][5][6]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowedA precautionary classification based on related structures.[2][6]
Acute Aquatic ToxicityCategory 1 (Assumed)H400: Very toxic to aquatic lifeA common and critical hazard for chlorinated organic compounds.[7][8]
Chronic Aquatic ToxicityCategory 1 (Assumed)H410: Very toxic to aquatic life with long lasting effectsPrecautionary measure due to the persistence of halogenated organics.[7][8]

Personal Protective Equipment (PPE) is Non-Negotiable:

Before handling the compound or its waste, the following PPE is mandatory:

  • Nitrile Gloves: To protect against skin contact.

  • Splash Goggles: To prevent eye exposure.

  • Lab Coat: To protect clothing and skin.

All handling of the waste material should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance with general laboratory waste management guidelines.[1][11][12]

Step 1: Waste Identification and Segregation

  • Action: Immediately classify any waste containing 2-(5-chloro-1H-indol-1-yl)ethan-1-ol (e.g., residual solids, contaminated solutions, used silica gel) as HALOGENATED ORGANIC WASTE .

  • Causality: Halogenated waste streams require specific disposal methods, often involving high-temperature incineration, and are significantly more expensive to dispose of than non-halogenated waste.[1] Mixing these waste streams leads to costly re-segregation or improper disposal.[1] Do not mix with non-halogenated solvents like acetone, hexanes, or ethyl acetate.[1]

Step 2: Select the Appropriate Waste Container

  • Action: Choose a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[1] If possible, use the original container the main waste component came in.[1]

  • Causality: The container must be in good condition to prevent leaks and spills during storage and transport.[4][9] The cap must be kept closed at all times, except when adding waste, to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[1][11]

Step 3: Proper Labeling of the Waste Container

  • Action: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[1][11]

  • Label Contents: The label must include:

    • The words "HAZARDOUS WASTE" .[1][11]

    • The full chemical name(s) of the contents. Write out "2-(5-chloro-1H-indol-1-yl)ethan-1-ol" and any other solvents or reagents present. Do not use abbreviations or chemical formulas.[4][11]

    • The approximate percentage of each component.

    • The date accumulation started.

  • Causality: Accurate labeling is critical for the safety of everyone who will handle the container, from lab colleagues to waste management professionals. It ensures proper handling, segregation, and final disposal, preventing dangerous chemical reactions from incompatible mixtures.[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[11][12] This area should be under the control of the laboratory personnel.[11] The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Causality: The SAA is a regulatory-defined space that allows for the safe, temporary collection of hazardous waste.[11][12] Storing waste at its point of generation minimizes the risk of spills associated with transporting it through the lab. Secondary containment is a crucial safeguard against environmental release.

Step 5: Requesting Waste Pickup

  • Action: Do not overfill the container. A good rule of thumb is to fill it to no more than 75-80% capacity to allow for vapor expansion.[9] Once the container is full or you are finished with the project, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

  • Causality: Overfilling containers can lead to spills due to pressure changes or when moving the container.[9] Promptly requesting pickup prevents the accumulation of large quantities of hazardous waste in the laboratory, creating a safer working environment.[13]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_storage Storage & Disposal WasteGen Waste Generated (e.g., residual solid, contaminated solvent) Classify Classify Waste: Is it contaminated with 2-(5-chloro-1H-indol-1-yl)ethan-1-ol? WasteGen->Classify Halogenated YES: Halogenated Organic Waste Classify->Halogenated Yes NonHalogenated NO: Follow appropriate non-halogenated protocol Classify->NonHalogenated No SelectContainer Select Compatible Container (Glass or HDPE, screw cap) Halogenated->SelectContainer LabelContainer Affix 'HAZARDOUS WASTE' Label - List all chemical constituents & % - Add accumulation start date SelectContainer->LabelContainer StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment LabelContainer->StoreSAA CheckFill Is container >80% full or no longer needed? StoreSAA->CheckFill RequestPickup Submit Waste Pickup Request to EH&S CheckFill->RequestPickup Yes ContinueUse Continue adding waste CheckFill->ContinueUse No ContinueUse->StoreSAA

Caption: Disposal workflow for 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Chemical Waste (Guidance Note). University of Glasgow Safety & Environmental Protection Services.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety.

  • Safety Data Sheet for 5-Chloro-1-indanone. Thermo Fisher Scientific.

  • Safety Data Sheet for Ethylene Glycol. Sigma-Aldrich.

  • Safety Data Sheet for Ammonium iron(III) sulfate solution. FujiFilm.

  • Safety Data Sheet. Merck Millipore.

  • Safety Data Sheet for 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one. Kishida Chemical Co., Ltd.

  • Safety Data Sheet for 4-[(2-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylicacid. Kishida Chemical Co., Ltd.

  • Material Safety Data Sheet. Kao Chemicals.

  • Safety Data Sheet for Ethylene Glycol. FUJIFILM Wako Chemicals.

  • 2-CHLORO-1-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)-ETHANONE. NextSDS.

  • Safety Data Sheet for 1H-Indazol-7-amine. TCI Chemicals.

  • Safety Data Sheet for 2-Chloroaniline. Sigma-Aldrich.

  • Safety Data Sheet for 6-Chlorooxindole. Fisher Scientific.

  • Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor.

  • Safety Data Sheet for Ethyl 5-Fluoroindole-2-carboxylate. TCI Chemicals.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA).

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.

  • Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles. Green Chemistry (RSC Publishing).

  • Chlorinated Organics Handbook. OxyChem.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Safety Data Sheet for 5-Amino-2,4-dichlorophenol. ChemScene.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Listing Background Document for the Production of Certain C1-C, Chlorinated Aliphatic Hydrocarbons. U.S. Environmental Protection Agency (EPA).

  • 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol. Benchchem.

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.

  • An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International.

  • Safety information for reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one. ECHA.

  • GHS Hazardous Chemical Information List. Safe Work Australia.

  • SIDS Initial Assessment Report for Chloroethane. OECD Existing Chemicals Database.

  • Safety Data Sheet for 6-Chloro-5-(2-chloroethyl)oxindole. TCI Chemicals.

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists.

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Handling

Personal protective equipment for handling 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is a highly versatile halogenated indole intermediate. Structurally characterized by its lipophilic 5-chloroindole core and a hydrophilic N-ethanol appendage, it is invaluable for synthesizing complex pharmaceuticals. However, its unique physicochemical properties demand rigorous, scientifically grounded safety protocols.

This guide provides a self-validating system for handling, personal protective equipment (PPE) selection, and disposal. Moving beyond generic safety data sheets, we will explore the causality behind each operational choice to ensure your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Hazard Profile & Toxicology

To understand the requisite PPE, we must first analyze the chemical's hazard profile at a molecular level. Like many 5-chloroindole derivatives, this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [1].

  • Dermal Penetration: The indole ring is highly lipophilic, allowing it to partition effectively into the stratum corneum. The N-ethanol group adds slight amphiphilicity, which can inadvertently facilitate transport through sweat or moisture on the skin.

  • Ocular Toxicity: The presence of the 5-chloro substituent increases the electrophilicity of the aromatic system, exacerbating the potential for severe corneal irritation upon contact [1].

HazardMitigation Hazard 2-(5-chloro-1H-indol-1-yl)ethan-1-ol Exposure Risks Skin Dermal Absorption (Lipophilic Indole) Hazard->Skin Eye Ocular Irritation (Halogenated Moiety) Hazard->Eye Resp Respiratory Irritation (Aerosolized Particulates) Hazard->Resp Mit1 Nitrile/Neoprene Gloves Skin->Mit1 Mit2 Chemical Safety Goggles Eye->Mit2 Mit3 Fume Hood / N95 Respirator Resp->Mit3

Logical relationship between chemical exposure risks and targeted PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Generic PPE recommendations often fail to account for the specific solvent systems used in conjunction with the reagent. Below is the targeted PPE matrix for handling 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, built on the principle of defense-in-depth.

PPE CategorySpecificationCausality & Mechanistic Rationale
Hand Protection Double-gloving: Nitrile (inner), Neoprene (outer)Nitrile provides baseline protection against the solid compound. Neoprene is required if handling the compound in polar aprotic solvents (e.g., DMF, DMSO) which rapidly permeate standard nitrile.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Given the severe eye irritation potential (H319) of halogenated indoles, splash goggles prevent micro-particulate or solvent-dissolved exposure [1].
Body Protection Flame-resistant (FR) Lab Coat, closed cuffsPrevents accumulation of dust on forearms. The FR rating is essential as this compound is often reacted in the presence of pyrophoric reagents (e.g., NaH) during subsequent etherification or amination.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine crystalline dust (H335). Primary handling must always occur within a certified chemical fume hood.

Experimental Protocol: Safe Handling and Material Transfer

Trust in a protocol comes from its reproducibility and safety margins. The following step-by-step methodology ensures zero-exposure during material transfer.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational. The face velocity must be strictly maintained (see quantitative table below) to ensure containment without causing turbulent vortexes that expel dust into the operator's breathing zone.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react exothermically with the indole nitrogen.

Step 2: Material Weighing (Static Mitigation)

  • Indole derivatives often generate static charge during transfer, causing the powder to "jump" and contaminate the balance area. Use an anti-static ionizer fan or a zero-stat gun on the analytical balance enclosure.

  • Action: Using a grounded stainless-steel spatula, transfer the required mass of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol into a pre-tared, anti-static weigh boat.

Step 3: Solubilization and Transfer

  • Action: Transfer the solid to the reaction flask. Rinse the weigh boat with the reaction solvent (e.g., anhydrous dichloromethane or THF) to ensure quantitative transfer.

  • Causality: Wetting the solid immediately reduces the risk of aerosolized particulates, neutralizing the primary inhalation hazard while ensuring stoichiometric precision.

Workflow Start 1. Pre-Operation Verify SDS & Fume Hood PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Material Transfer Weigh in Enclosed Balance PPE->Weighing Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Weighing->Reaction Decon 5. Decontamination Wash Tools with Co-solvent Reaction->Decon Waste 6. Waste Disposal Halogenated Organic Stream Decon->Waste

Standardized safe handling and operational workflow for halogenated indole derivatives.

Quantitative Hazard Thresholds & Environmental Parameters

To maintain a self-validating safety system, operational parameters must be quantified. Adhere to the following metrics during handling and disposal:

Operational ParameterQuantitative StandardScientific Rationale
Fume Hood Face Velocity 80 – 120 fpm (feet per minute)Ensures containment of aerosolized particulates without causing turbulent vortexes that expel dust.
Glove Permeation Time (Nitrile) < 10 minutes (in polar aprotic solvents)DMF/DMSO rapidly carry lipophilic indoles through nitrile. Change gloves immediately upon splash.
Triple-Rinse Volume 10% of total container volumeEPA RCRA standard [2]. Ensures sufficient mechanical agitation to dissolve residual crystalline material.
Incineration Destruction Level 99.99% EfficiencyRequired for halogenated waste streams to prevent the formation of toxic dioxins/furans [3].

Waste Management and EPA Compliance

Proper disposal is not just an environmental imperative; it is a strict regulatory requirement. Because 2-(5-chloro-1H-indol-1-yl)ethan-1-ol contains a covalently bound chlorine atom, it must be segregated into specific waste streams to prevent the formation of highly toxic dioxins during incineration.

Step-by-Step Disposal Protocol:

  • Segregation: All liquid waste containing this compound must be routed to a dedicated Halogenated Organic Waste carboy [3]. Never mix with non-halogenated streams, as incineration facilities require 99.99% destruction efficiency for halogenated compounds, which utilizes specialized scrubbing for hydrogen chloride gas [3].

  • Container Decontamination (Triple-Rinse): Empty primary containers are still regulated under the EPA's Resource Conservation and Recovery Act (RCRA). Execute the Triple-Rinse procedure:

    • Fill the empty container with a compatible solvent (e.g., acetone or methanol) to 10% of its volume.

    • Cap, agitate for 30 seconds, and empty the rinsate into the Halogenated Waste carboy.

    • Repeat this process three times to ensure all hazardous residue is removed [2].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a solid hazardous waste bin lined with a primary poly-bag, clearly labeled as halogenated solid waste.

References

  • Title: Triple-Rinse for EPA Compliance Standards Source: Axiom Products URL: [Link]

  • Title: Guidelines for Using Carboys – Environment, Health & Safety Source: University of Wisconsin–Madison URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-(5-chloro-1H-indol-1-yl)ethan-1-ol
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2-(5-chloro-1H-indol-1-yl)ethan-1-ol
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